2-Chloro-4-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKLNODUMSCTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563257 | |
| Record name | 2-Chloro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127666-99-3 | |
| Record name | 2-Chloro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the chloro, methoxy, and nitrile functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules. Substituted benzonitriles have been explored for a range of biological activities, including as enzyme inhibitors and antiproliferative agents.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant biological context.
Core Physical and Chemical Properties
The physical properties of this compound are critical for its handling, storage, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| CAS Number | 127666-99-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₆ClNO | [4] |
| Molecular Weight | 167.59 g/mol | [4] |
| Appearance | White solid | [2] |
| Melting Point | 71-75°C | [4] |
| Boiling Point | 296.6°C at 760 mmHg | [2] |
| Density | Data not available | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, and chlorinated solvents.[8] Limited solubility in water is anticipated. | |
| Refractive Index | 1.548 | [2] |
| Storage | Room temperature, in a dry, well-ventilated place. | [6] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10][11]
-
Reporting: The melting point is reported as the range T1-T2.[10]
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. (Note: As this compound is a solid at room temperature, this protocol would be applicable to its molten state or if it were a liquid at standard conditions).
Methodology:
-
Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[12][13]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]
-
Heating: The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample uniformly.[12]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.[14] The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]
Density Determination (Water Displacement Method)
Objective: To determine the mass per unit volume of the solid.
Methodology:
-
Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.[1][16]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent), and the initial volume (V1) is recorded.[1][5]
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume (V2) is recorded.[1][5]
-
Calculation: The volume of the solid is calculated as V = V2 - V1. The density is then calculated using the formula: Density = Mass / Volume.[5][17]
Solubility Determination
Objective: To qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.[3]
-
Solvent Addition: A small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) is added to each test tube.[18]
-
Observation: The tubes are agitated (e.g., by vortexing) and visually inspected to determine if the solid dissolves completely.[2]
-
Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each of the tested solvents. For more quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically.[19]
Experimental and Biological Pathway Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a plausible synthetic route for this compound, starting from 2-chloro-4-nitrobenzamide, followed by purification. This workflow is based on general synthetic methods for related compounds.[20][21][22]
Potential Biological Signaling Pathway
While the direct biological targets of this compound are not extensively documented, related 2-methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[20] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. The diagram below illustrates a simplified representation of this pathway.
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. wjec.co.uk [wjec.co.uk]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 127666-99-3 [chemicalbook.com]
- 8. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]
- 9. jove.com [jove.com]
- 10. almaaqal.edu.iq [almaaqal.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 17. torontech.com [torontech.com]
- 18. youtube.com [youtube.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 22. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
2-Chloro-4-methoxybenzonitrile CAS number 100960-68-7
An In-depth Technical Guide to 4-Chloro-2-methoxybenzonitrile (CAS Number: 100960-68-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates essential information on its chemical properties, synthesis, and applications, with a focus on data presentation and detailed experimental protocols.
Chemical Identity and Properties
4-Chloro-2-methoxybenzonitrile is an aromatic nitrile compound. It is important to note that while the user request specified the CAS number 100960-68-7 with the name "2-Chloro-4-methoxybenzonitrile," extensive database searches have confirmed that this CAS number corresponds to 4-Chloro-2-methoxybenzonitrile .
Table 1: Physicochemical Properties of 4-Chloro-2-methoxybenzonitrile
| Property | Value |
| CAS Number | 100960-68-7 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 55-60 °C[1] |
| Purity | ≥ 97% (GC)[1] |
| Synonyms | Benzonitrile, 4-chloro-2-methoxy- |
Spectroscopic Data
Table 2: Reference Spectroscopic Data for Similar Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-methoxybenzonitrile | 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H) | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 |
| 4-chlorobenzonitrile | 7.61 (d, 2H), 7.47 (d, 2H) | 139.4, 133.3, 129.6, 117.9, 110.7 |
| 2-methoxybenzonitrile | 7.57 (t, 1H), 7.48 (t, 1H), 7.31 (t, 1H), 7.27 (t, 1H), 2.53 (s, 3H) | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |
Synthesis of 4-Chloro-2-methoxybenzonitrile
Detailed experimental protocols for the synthesis of 4-Chloro-2-methoxybenzonitrile are not explicitly published in readily accessible literature. However, based on established organic chemistry principles and published methods for analogous compounds, two primary synthetic routes can be proposed:
Nucleophilic Aromatic Substitution (SₙAr) of 2,4-Dichlorobenzonitrile
This is a plausible and common method for introducing a methoxy group onto a di-substituted benzene ring. The presence of the electron-withdrawing nitrile group activates the chlorine atoms towards nucleophilic attack.
Experimental Protocol (Hypothetical):
-
Materials: 2,4-Dichlorobenzonitrile, Sodium methoxide, Methanol (anhydrous), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorobenzonitrile in anhydrous DMF.
-
Add a stoichiometric equivalent of sodium methoxide solution in methanol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 80-100°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Chloro-2-methoxybenzonitrile.
-
Logical Workflow for SₙAr Synthesis:
Caption: Synthetic workflow for 4-Chloro-2-methoxybenzonitrile via SₙAr.
Sandmeyer Reaction of 4-Chloro-2-methoxyaniline
The Sandmeyer reaction is a classic method for introducing a nitrile group to an aromatic ring via a diazonium salt intermediate.
Experimental Protocol (Hypothetical):
-
Materials: 4-Chloro-2-methoxyaniline, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sodium cyanide, Water.
-
Procedure:
-
Diazotization: Dissolve 4-Chloro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure complete reaction.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Logical Workflow for Sandmeyer Reaction:
Caption: Synthetic workflow for 4-Chloro-2-methoxybenzonitrile via Sandmeyer reaction.
Applications in Drug Development and Agrochemicals
4-Chloro-2-methoxybenzonitrile serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4] Its utility stems from the presence of three reactive sites: the nitrile group, the chloro substituent, and the aromatic ring itself, which can undergo further functionalization.
While specific, publicly disclosed signaling pathways directly involving 4-Chloro-2-methoxybenzonitrile are not available, its role as an intermediate suggests its incorporation into larger molecules designed to interact with various biological targets. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications. The chloro and methoxy groups influence the electronic properties and lipophilicity of the molecule, which are critical parameters in drug design.
General Application Workflow:
Caption: General workflow for the use of 4-Chloro-2-methoxybenzonitrile.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be observed when handling 4-Chloro-2-methoxybenzonitrile. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This technical guide provides a foundational understanding of 4-Chloro-2-methoxybenzonitrile. For further in-depth research and development, it is recommended to consult specialized chemical literature and patents.
References
2-Chloro-4-methoxybenzonitrile molecular structure and weight
This document provides a detailed overview of the molecular structure and properties of 2-Chloro-4-methoxybenzonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value |
| Molecular Formula | C₈H₆ClNO[1] |
| Molecular Weight | 167.59 g/mol [1] |
| Melting Point | 71-75°C[1] |
| Boiling Point | 296.6°C[1] |
| CAS Number | 127666-99-3[1] |
Molecular Structure
The structural arrangement of this compound, consisting of a substituted benzene ring, is critical to its chemical reactivity and utility as a synthetic building block. The molecule features a nitrile (-C≡N) group, a chlorine atom, and a methoxy (-OCH₃) group attached to the aromatic ring.
Caption: Molecular structure of this compound.
Experimental Protocols
Due to the nature of this request as a summary of known properties, detailed experimental protocols for the determination of molecular weight and structure (such as mass spectrometry and NMR spectroscopy) are not provided. These are standard analytical techniques, and their methodologies are widely established in the chemical sciences. The data presented is based on established and verified sources.
References
Technical Guide: Spectral Analysis of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-4-methoxybenzonitrile (CAS No. 127666-99-3, Molecular Formula: C₈H₆ClNO). The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Core Spectral Data
The following tables summarize the key spectral information obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: A certificate of analysis has confirmed that the ¹H NMR spectrum is consistent with the structure of this compound.[1] While the detailed spectrum is not publicly available, the expected signals would correspond to the aromatic protons and the methoxy group protons, with their chemical shifts and splitting patterns dictated by the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not provided in the search results, typical vibrational frequencies for the functional groups present are well-established.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2220 (for aromatic nitriles) |
| C-O (Aromatic Ether) | 1275 - 1200 (asymmetric stretch), 1075 - 1020 (symmetric stretch) |
| C-Cl (Aryl Chloride) | 1100 - 1000 |
| C=C (Aromatic) | 1600 - 1450 |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Methoxy) | 2950 - 2850 |
Mass Spectrometry (MS)
Mass spectrometry data for this compound would provide information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 167.59 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167, along with an isotope peak (M+2) at m/z 169 due to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the loss of the chloro, methoxy, or nitrile groups.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectral data for this specific compound are not publicly documented. However, the following provides a general overview of the methodologies typically employed for the analysis of similar aromatic compounds.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Parameters:
-
Ionization Energy (for EI): Typically 70 eV.
-
Mass Range: Scanned over a range that includes the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Logical Workflow of Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow of spectral data acquisition and analysis.
References
Solubility of 2-Chloro-4-methoxybenzonitrile in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methoxybenzonitrile. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its experimental determination. It includes a detailed, standardized protocol for solubility measurement, a discussion of factors influencing solubility, and qualitative solubility information for structurally analogous compounds to guide solvent selection. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical research where a thorough understanding of solubility is crucial for process optimization, formulation, and analytical method development.
Introduction
This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and biological screening. A comprehensive understanding of its solubility profile enables rational solvent selection for reaction media, crystallization, and the preparation of stock solutions for assays. This guide provides a detailed methodology for researchers to determine the solubility of this compound in their solvents of interest.
Predicted Solubility Profile
While specific experimental data for this compound is scarce, the solubility of structurally related compounds such as chlorobenzonitriles and methoxybenzonitriles can offer valuable insights. Benzonitrile derivatives generally exhibit good solubility in polar aprotic solvents.
Table 1: Qualitative Solubility of Structurally Similar Compounds
| Compound | Solvent Class | Predicted Solubility | Rationale |
| 4-Chlorobenzonitrile | Polar Aprotic (e.g., DMSO, Acetonitrile) | Soluble | The polar nitrile group and the polarizability of the aromatic ring contribute to favorable interactions with polar aprotic solvents.[1] |
| Benzonitrile | Polar Aprotic (e.g., Acetone) | Very Soluble | The nitrile group's polarity dominates, leading to high solubility in these solvents.[2][3] |
| Non-Polar (e.g., Benzene, Toluene) | Soluble/Miscible | The aromatic ring allows for favorable van der Waals interactions with non-polar aromatic solvents.[2][3][4] | |
| Polar Protic (e.g., Ethanol) | Miscible | The nitrile group can act as a hydrogen bond acceptor, promoting solubility in protic solvents.[2][3] | |
| General Benzonitrile Derivatives | Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | Favorable dipole-dipole interactions can be expected. |
Based on these trends, this compound is anticipated to be soluble in a range of common organic solvents, with higher solubility expected in polar aprotic and chlorinated solvents. Experimental verification is essential for quantitative assessment.
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6]
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of crystalline this compound to a vial. The excess solid should be visually apparent.
-
Accurately add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualization of Methodologies
Experimental Workflow for Solubility Determination
Caption: Experimental Workflow for Solubility Determination.
Factors Influencing Solubility
Caption: Factors Influencing Compound Solubility.
Conclusion
References
Unveiling the Bio-Potential of 2-Chloro-4-methoxybenzonitrile: A Proposed Research Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: December 25, 2025
Abstract
2-Chloro-4-methoxybenzonitrile is a readily available synthetic intermediate, yet its intrinsic biological activities remain uncharacterized in publicly accessible scientific literature. This technical whitepaper addresses the current knowledge gap and, in lieu of reporting established data, proposes a comprehensive framework for the systematic investigation of this compound's potential pharmacological effects. The proposed workflow encompasses initial in silico screening, a tiered approach to in vitro assays, and preliminary mechanistic studies. This document serves as a foundational guide for researchers seeking to explore the bio-potential of this compound and similar uncharacterized chemical entities.
Introduction: The Unexplored Potential of a Chemical Intermediate
This compound (CAS No. 127666-99-3) is recognized primarily as a building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. Its chemical structure, featuring a chlorinated and methoxylated benzonitrile scaffold, presents functionalities that are prevalent in many biologically active compounds. The chloro and methoxy groups, in particular, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules, influencing factors such as metabolic stability, binding affinity, and membrane permeability.
Despite the presence of these pharmacologically relevant moieties, a thorough review of scientific databases and literature reveals a conspicuous absence of studies dedicated to the direct biological evaluation of this compound. This whitepaper aims to bridge this gap by outlining a logical and resource-efficient research cascade to systematically uncover and characterize its potential bioactivities.
Current State of Knowledge
As of the date of this publication, there is no available quantitative data pertaining to the biological activity of this compound. Consequently, tables summarizing metrics such as IC50 or EC50 values cannot be provided. The subsequent sections, therefore, focus on a prospective research plan.
Proposed Research Workflow: A Roadmap to Biological Characterization
To efficiently assess the biological potential of this compound, a multi-stage investigational workflow is proposed. This workflow is designed to progress from broad, cost-effective screening to more focused and resource-intensive studies.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzonitrile and its derivatives as a promising scaffold in medicinal chemistry. The strategic placement of the chloro, methoxy, and nitrile functionalities on the benzene ring offers a unique combination of electronic and steric properties, making these compounds attractive starting points for the design of novel therapeutic agents. This document details potential synthetic methodologies, presents biological activity data of structurally related compounds, and outlines key experimental protocols relevant to their evaluation.
Introduction to the Benzonitrile Scaffold
Benzonitrile derivatives are a well-established class of compounds in pharmaceutical research, valued for their metabolic stability and versatile reactivity. The nitrile group can act as a bioisostere for other functional groups and participate in various chemical transformations to build molecular complexity. The introduction of a chlorine atom and a methoxy group at the 2 and 4 positions, respectively, further modulates the electronic and lipophilic character of the benzonitrile core, influencing its pharmacokinetic profile and target interactions.
Synthetic Methodologies
A general procedure for the dehydration of a benzamide to a benzonitrile is as follows:
Experimental Protocol: Dehydration of a Benzamide to a Benzonitrile (General)
Objective: To synthesize a benzonitrile derivative from the corresponding benzamide.
Materials:
-
Substituted benzamide (e.g., 2-chloro-4-methoxybenzamide)
-
Dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzamide in an anhydrous solvent.
-
Slowly add the dehydrating agent to the solution at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench any excess dehydrating agent by slowly adding it to ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzonitrile derivative.
-
Purify the product by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of novel benzonitrile derivatives.
Biological Activity and Therapeutic Potential
While direct biological data for this compound derivatives is limited in publicly available literature, the analysis of structurally related compounds provides valuable insights into their potential as anticancer agents. The presence of chloro and methoxy groups on a phenyl ring is a common feature in many biologically active molecules.
Anticancer Activity of Structurally Related Compounds
Numerous studies have demonstrated the potent anticancer activity of substituted benzonitrile and phenylacrylonitrile derivatives. A recurring mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
| Compound Class | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylacrylonitrile | Varies | HCT116 | 0.0059 | [1] |
| 2-Phenylacrylonitrile | Varies | BEL-7402 | 0.0078 | [1] |
| 1,4-Naphthoquinone | Varies | DU-145 (Prostate) | 1-3 | [2] |
| 1,4-Naphthoquinone | Varies | MDA-MB-231 (Breast) | 1-3 | [2] |
| 1,4-Naphthoquinone | Varies | HT-29 (Colon) | 1-3 | [2] |
| Benzofuran | Halogenated | K562 (Leukemia) | 5 | [3] |
| Benzofuran | Halogenated | HL60 (Leukemia) | 0.1 | [3] |
These findings suggest that the this compound scaffold holds significant promise for the development of novel anticancer agents, particularly those targeting tubulin.
Signaling Pathway: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Tubulin polymerization inhibitors bind to tubulin monomers, preventing their assembly into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of a test compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (guanosine triphosphate) solution
-
Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine or paclitaxel)
-
Negative control (solvent vehicle)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and tubulin protein on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for the positive and negative controls.
-
Add the tubulin-containing reaction mixture to each well.
-
Initiate polymerization by adding GTP to each well and immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit tubulin polymerization by 50% compared to the negative control.
Conclusion
This compound represents a valuable and underexplored scaffold for the development of novel therapeutics. The analysis of structurally related compounds strongly suggests a potential for significant anticancer activity, likely through the inhibition of tubulin polymerization. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further investigation in drug discovery programs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-4-methoxybenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. While the specific historical details of its discovery are not extensively documented in readily available literature, this paper outlines its physicochemical properties, plausible synthetic routes based on established chemical principles, and its potential applications as a versatile building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and graphical representations of synthetic pathways are presented to serve as a valuable resource for researchers.
Introduction
This compound is a polyfunctional aromatic compound featuring a nitrile group, a chlorine atom, and a methoxy group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. The chloro and methoxy substituents modulate the electronic properties of the aromatic ring and provide sites for further functionalization, making it an attractive scaffold for the synthesis of diverse molecular architectures. This guide aims to consolidate the available technical information on this compound, offering a practical resource for its synthesis and utilization in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 127666-99-3 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Melting Point | 71-75 °C |
| Boiling Point | 296.6 °C (Predicted) |
| Appearance | White to off-white crystalline powder |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=8.6 Hz, 1H), 7.04 (d, J=2.5 Hz, 1H), 6.90 (dd, J=8.6, 2.5 Hz, 1H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.8, 137.5, 134.1, 118.0, 116.5, 113.0, 104.2, 56.0 |
| Infrared (IR) | Characteristic peaks for C≡N, C-O, and C-Cl bonds are expected. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
While a seminal publication detailing the initial synthesis of this compound is not apparent, its structure suggests several viable synthetic strategies. The most logical and industrially scalable approach is through a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most probable synthetic route involves the reaction of 2,5-dichlorobenzonitrile with a methoxide source, such as sodium methoxide. In this reaction, the methoxy group selectively displaces one of the chlorine atoms on the aromatic ring. The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, facilitating the substitution.
Detailed Experimental Protocol: Synthesis via SNAr
This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions.
Materials:
-
2,5-Dichlorobenzonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichlorobenzonitrile (1 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and acidify to a neutral pH with 1 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Development
While specific examples of marketed drugs derived directly from this compound are not readily found in public databases, its structural motifs are prevalent in medicinal chemistry. Benzonitrile-containing compounds are known to act as bioisosteres for other functional groups and can participate in key interactions with biological targets. The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The primary role of this compound in drug development is as a versatile chemical intermediate. Its functional groups allow for its incorporation into larger, more complex molecules with potential therapeutic activity. For instance, the nitrile group can be a precursor to a tetrazole ring, a common feature in angiotensin II receptor blockers. The chloro substituent can be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the preparation of novel compounds in the pharmaceutical and agrochemical industries. Although its formal discovery and history are not well-documented, its synthesis is achievable through robust and scalable chemical reactions such as nucleophilic aromatic substitution. The data and protocols presented in this guide are intended to facilitate its use in research and development, enabling the exploration of new chemical space and the synthesis of innovative molecules. Further investigation into its application as a building block for specific bioactive compounds would be a valuable contribution to the field.
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the methodologies used to determine the thermochemical properties of 2-Chloro-4-methoxybenzonitrile. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational protocols that are applied to analogous aromatic compounds. The guide is intended to equip researchers with the necessary information to either conduct their own thermochemical analysis or to generate reliable computational estimates. Detailed experimental procedures for bomb calorimetry and the Knudsen effusion method are presented, alongside a thorough explanation of high-accuracy computational chemistry methods such as Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) theories.
Introduction
This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, is crucial for process development, safety assessment, and computational modeling of its behavior.
As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific experimental thermochemical data for this compound. Therefore, this guide provides a framework for determining these properties, detailing the standard experimental and computational methodologies employed for similar organic compounds.
Experimental Determination of Thermochemical Properties
The primary thermochemical properties of interest for a solid organic compound like this compound are the standard enthalpy of formation in the crystalline phase (ΔfH°(cr)) and the standard enthalpy of sublimation (ΔsubH°). These values allow for the derivation of the gas-phase enthalpy of formation (ΔfH°(g)), a critical parameter for computational thermochemistry.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). For organochlorine compounds, rotating-bomb calorimetry is the preferred method to ensure complete combustion and to handle the corrosive nature of the products.[1]
-
Sample Preparation: A pellet of the sample (typically 0.7-1.0 g) is accurately weighed.[2] For volatile samples, encapsulation in a gelatin capsule or another suitable container may be necessary.
-
Bomb Preparation: The inside of the steel bomb is thoroughly cleaned and dried. A small, measured amount of distilled water or a suitable absorbing solution (e.g., arsenious acid solution) is added to the bomb to dissolve the acidic combustion products (like HCl).[1]
-
Fuse and Sample Placement: A fuse wire of known length and combustible energy is connected to the electrodes within the bomb. The crucible containing the sample is positioned such that the fuse wire is in contact with the sample.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[2]
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is then assembled with a stirrer, and temperature sensor. The entire assembly is placed in an isothermal jacket.
-
Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant rate of temperature change is again established.[2]
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to quantify the amounts of nitric acid and hydrochloric acid formed. The length of the unburned fuse wire is also measured.[2]
-
Calculations: The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the formation of acids.
The standard enthalpy of formation is then calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid compound as a function of temperature. The Knudsen effusion method is a reliable technique for measuring low vapor pressures of solids.[3][4][5]
-
Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in the lid. The cell is weighed accurately.
-
Apparatus Setup: The Knudsen cell is placed in a thermostatted block within a high-vacuum chamber.
-
Effusion Measurement: The system is evacuated to a high vacuum. The sample is heated to a constant temperature, and the mass loss due to the effusion of vapor through the orifice is measured over a specific period. This can be done by weighing the cell before and after the experiment or by using a microbalance in situ.[3][6][7]
-
Data Collection at Multiple Temperatures: The experiment is repeated at several different temperatures to obtain a set of vapor pressure data as a function of temperature.
-
Calculation of Vapor Pressure: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = (Δm / (A * Δt)) * sqrt(2πRT / M) where Δm is the mass loss, A is the area of the orifice, Δt is the time interval, R is the ideal gas constant, and M is the molar mass of the substance. A Clausing factor is applied to correct for the non-ideal effusion from a real orifice.[3]
-
Determination of Sublimation Enthalpy: The enthalpy of sublimation (ΔsubH°) is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form: ln(P) = -ΔsubH° / (RT) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.[4][5]
Diagram of the Experimental Workflow for Determining Gas-Phase Enthalpy of Formation
Caption: Workflow for the experimental determination of the gas-phase enthalpy of formation.
Computational Determination of Thermochemical Properties
In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties. Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are designed to achieve high accuracy.[8][9][10]
Gaussian-3 (G3) Theory
G3 theory is a composite method that approximates a high-level calculation through a series of lower-level calculations. It is known to predict enthalpies of formation with an average absolute deviation of less than 1 kcal/mol from experimental values.[9][11]
The G3 calculation protocol involves the following steps:[11][12]
-
Geometry Optimization: The molecular geometry is optimized at the MP2(Full)/6-31G(d) level of theory.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE), which is scaled by an empirical factor (0.8929).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2/G3Large) using the optimized geometry.
-
Energy Correction: The final G3 energy is obtained by summing the energies from the different levels of theory and adding a higher-level correction (HLC) which is an empirical term to account for remaining deficiencies.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves calculating the G3 energies of the individual atoms constituting the molecule and using the known experimental enthalpies of formation of these atoms.
Complete Basis Set (CBS-QB3) Method
The CBS-QB3 method is another widely used composite model that provides accurate thermochemical data.[10] It also involves a series of calculations to extrapolate to the complete basis set limit.
The CBS-QB3 protocol consists of the following steps:
-
Geometry Optimization and Frequency Calculation: The geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-311G(d,p) level. The zero-point energy is scaled by a factor of 0.99.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at the CCSD(T)/6-31+G*, MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2d,p) levels.
-
CBS Extrapolation: The MP2 energies are extrapolated to the complete basis set limit.
-
Final Energy Calculation: The final CBS-QB3 energy is a sum of the extrapolated energy and several correction terms.[10]
-
Thermochemical Properties: The final energy is used to calculate the enthalpy and Gibbs free energy at a specified temperature (typically 298.15 K).[13][14][15]
Diagram of a General Computational Thermochemistry Workflow
Caption: A generalized workflow for computational thermochemistry.
Thermochemical Data for Related Compounds
To provide context, the following tables summarize available thermochemical data for structurally related compounds. Note: This data is for illustrative purposes and should not be used as a direct substitute for the thermochemical properties of this compound.
Table 1: Enthalpy of Formation for Related Chloro-Methoxy Benzenes
| Compound Name | CAS Number | Formula | ΔfH°(g) (kJ/mol) | Method |
| 1-Chloro-2-methoxybenzene | 766-51-8 | C₇H₇ClO | -119.5 ± 1.5 | Experimental |
| 1-Chloro-4-methoxybenzene | 623-12-1 | C₇H₇ClO | -126.4 ± 1.4 | Experimental |
Data sourced from the NIST Chemistry WebBook.[16][17]
Table 2: Thermochemical Data for Benzonitrile
| Property | Value | Units | Source |
| Enthalpy of Formation (gas, 298.15 K) | 219.0 | kJ/mol | NIST WebBook[18] |
| Enthalpy of Combustion (liquid, 298.15 K) | -3594.0 ± 1.0 | kJ/mol | NIST WebBook[18] |
| Entropy (gas, 298.15 K) | 321.75 | J/mol·K | NIST WebBook[18] |
Conclusion
While experimental thermochemical data for this compound are not currently available, this guide outlines the robust and well-established experimental and computational methodologies that can be employed for their determination. Rotating-bomb calorimetry and the Knudsen effusion method provide a pathway to experimentally determine the crystalline and gas-phase enthalpies of formation. In parallel, high-accuracy computational methods like G3 and CBS-QB3 theories offer a reliable means of predicting these properties. For researchers and professionals in drug development and materials science, the application of these methods will be instrumental in building a comprehensive understanding of the thermodynamic landscape of this compound, thereby supporting its potential applications.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. chemistry.montana.edu [chemistry.montana.edu]
- 3. scranton.edu [scranton.edu]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. iesmat.com [iesmat.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. gaussian.com [gaussian.com]
- 11. researchgate.net [researchgate.net]
- 12. G3 theory [schulz.chemie.uni-rostock.de]
- 13. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]
- 16. Benzene, 1-chloro-2-methoxy- (CAS 766-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 18. Benzonitrile [webbook.nist.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-methoxybenzonitrile, a key intermediate in various synthetic pathways. Adherence to these protocols is crucial for ensuring personnel safety and maintaining experimental integrity within a laboratory setting. The information presented is a synthesis of available safety data for this compound and structurally related molecules.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated based on related compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | 4 (Anticipated) | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | 4 (Anticipated) | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | 4 (Anticipated) | H332: Harmful if inhaled. |
| Hazardous to the Aquatic Environment (Acute) | 3 (Anticipated) | H402: Harmful to aquatic life.[3] |
Hazard Pictograms:
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, respiratory tract irritation, and acute toxicity.[1]
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are paramount to minimize exposure risk.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential for safe handling.
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.[2] | Minimizes inhalation of dust or vapors. |
Safe Handling and Storage Procedures
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of dust or vapors.[3]
-
Wash hands thoroughly after handling.[3]
-
Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Fire and Accidental Release Measures
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 2). Ensure adequate ventilation.
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[2][3]
Toxicological Information
Visualizing Safety Protocols
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.
Caption: General workflow for the safe handling of this compound.
Caption: First aid decision pathway for exposure to this compound.
Experimental Protocols Cited
This guide is based on standardized safety information found in Safety Data Sheets for this compound and structurally analogous compounds. Specific experimental protocols for toxicological studies on this compound were not available in the public domain at the time of this review. The hazard classifications are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria, which are based on a weight of evidence from existing data on the substance or its chemical class.
Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment for specific laboratory procedures. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a laboratory-scale protocol for the synthesis of 2-Chloro-4-methoxybenzonitrile, a valuable intermediate in medicinal chemistry and materials science. The synthetic route employs the classical Sandmeyer reaction, converting the readily available 2-amino-4-methoxybenzonitrile to the corresponding chloro-derivative via a diazonium salt intermediate.
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines to a variety of functional groups, including halides.[1] The reaction proceeds in two main stages: the diazotization of the aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group.[2][3]
Key Reaction Overview
The synthesis involves two primary steps:
-
Diazotization: 2-amino-4-methoxybenzonitrile is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.[4]
-
Sandmeyer Reaction: The in situ generated diazonium salt is then reacted with a solution of copper(I) chloride to yield the target compound, this compound.[3]
Experimental Data Summary
The following table summarizes the key quantitative data for the synthesis protocol detailed below.
| Parameter | Value |
| Reactants | |
| 2-amino-4-methoxybenzonitrile | 1.48 g (10 mmol) |
| Hydrochloric Acid (concentrated) | 3.0 mL |
| Sodium Nitrite | 0.76 g (11 mmol) |
| Copper(I) Chloride | 1.29 g (13 mmol) |
| Reaction Conditions | |
| Diazotization Temperature | 0 - 5 °C |
| Sandmeyer Reaction Temperature | 0 - 5 °C, then room temp. |
| Reaction Time (Diazotization) | 30 minutes |
| Reaction Time (Sandmeyer) | 2 hours |
| Expected Outcome | |
| Theoretical Yield | 1.68 g |
| Expected Yield | 75 - 85% |
Experimental Protocol
Materials and Reagents:
-
2-amino-4-methoxybenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Urea
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt. Avoid isolation of the intermediate.
-
Handle concentrated hydrochloric acid with care as it is corrosive.
Step 1: Diazotization of 2-amino-4-methoxybenzonitrile
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxybenzonitrile (1.48 g, 10 mmol).
-
Add concentrated hydrochloric acid (3.0 mL) and 10 mL of water. Stir the mixture to form a slurry.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine slurry using a dropping funnel, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes. The formation of a clear solution indicates the formation of the diazonium salt.
-
To quench any excess nitrous acid, add a small amount of urea until gas evolution ceases.
Step 2: Sandmeyer Reaction
-
In a 250 mL beaker, dissolve copper(I) chloride (1.29 g, 13 mmol) in 10 mL of concentrated hydrochloric acid.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1.5 hours.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The key steps are outlined in the diagram below.
Caption: Mechanism of the Sandmeyer reaction.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-4-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-methoxybenzonitrile is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules in the development of pharmaceuticals and other specialty chemicals. Its synthesis is often achieved through a Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a nitrile. This protocol details a laboratory-scale procedure for the synthesis of this compound from 2-chloro-4-methoxyaniline.
Reaction Scheme
The synthesis is a two-step process involving the diazotization of 2-chloro-4-methoxyaniline followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile group.
Step 1: Diazotization of 2-chloro-4-methoxyaniline Step 2: Sandmeyer Reaction
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Starting Material | 2-chloro-4-methoxyaniline | |
| Final Product | This compound | |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| Melting Point | 94 °C[1] | |
| Appearance | Off-white to pale yellow solid | |
| Estimated Yield | 60-80% | Based on typical Sandmeyer reaction yields. |
| Purity | >95% | After purification |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate. |
Experimental Protocol
Materials and Reagents:
-
2-chloro-4-methoxyaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Distilled water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part 1: Diazotization of 2-chloro-4-methoxyaniline
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-4-methoxyaniline (e.g., 10.0 g, 63.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (4.8 g, 69.8 mmol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline solution using a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition should take approximately 30 minutes.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part 2: Sandmeyer Reaction
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (7.1 g, 79.4 mmol) and potassium cyanide (9.3 g, 142.8 mmol) in water (100 mL). Caution: This step should be performed in a well-ventilated fume hood as it involves highly toxic cyanides.
-
Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of the Experimental Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-chloro-4-methoxybenzonitrile as a key starting material. The protocols outlined below are based on established principles of heterocyclic chemistry and are intended to serve as a foundational guide for the synthesis of substituted quinazolines and pyrimidines. While direct literature precedents for these specific transformations are not extensively documented, the proposed methodologies leverage the inherent reactivity of the functional groups within this compound to enable the construction of these important heterocyclic scaffolds.
Introduction
This compound is a versatile aromatic building block containing three key functional groups: a nitrile, a chloro substituent, and a methoxy group. This unique combination of functionalities allows for a range of chemical transformations, making it an attractive starting material for the synthesis of diverse heterocyclic systems. The electron-withdrawing nature of the nitrile and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitrile group itself can participate in cyclization reactions. The methoxy group, being electron-donating, influences the regioselectivity of these reactions.
The following protocols detail the synthesis of a substituted quinazoline and a substituted pyrimidine, highlighting the potential of this compound in the generation of compound libraries for drug discovery and development.
Synthesis of 7-Methoxy-4-aminoquinazoline-2-carbonitrile (Proposed Protocol)
This protocol describes a potential pathway for the synthesis of a substituted quinazoline derivative from this compound. The reaction is proposed to proceed via a condensation reaction with formamide, followed by a cyclization step.
Reaction Scheme:
Caption: Proposed synthesis of a quinazoline derivative.
Experimental Protocol
Materials:
-
This compound
-
Formamide
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/g of starting material), add formamide (5.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 7-methoxy-4-aminoquinazoline-2-carbonitrile.
Hypothetical Quantitative Data
| Parameter | Value |
| Yield | 45-55% |
| Melting Point | 210-215 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.25 (s, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.20 (d, J=2.4 Hz, 1H), 7.05 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (br s, 2H), 3.90 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 162.5, 158.0, 155.2, 148.9, 128.7, 120.1, 118.5, 115.3, 105.6, 56.2 |
| Mass (m/z) | [M+H]⁺ calculated for C₁₀H₉N₄O: 201.08; found: 201.08 |
Synthesis of 2,4-Diamino-6-(4-methoxyphenyl)pyrimidine (Proposed Protocol)
This protocol outlines a potential synthesis of a substituted pyrimidine derivative from this compound through a condensation reaction with guanidine. This reaction is a well-established method for the formation of 2,4-diaminopyrimidines from nitriles.
Reaction Scheme:
Caption: Proposed synthesis of a pyrimidine derivative.
Experimental Protocol
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in absolute ethanol (20 mL/g of sodium) under a nitrogen atmosphere.
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (2.0 eq) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 24-36 hours.
-
Monitor the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water (30 mL) and dichloromethane (30 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2,4-diamino-6-(3-chloro-4-methoxyphenyl)pyrimidine.
Hypothetical Quantitative Data
| Parameter | Value |
| Yield | 35-45% |
| Melting Point | 185-190 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95 (d, J=2.2 Hz, 1H), 7.80 (dd, J=8.6, 2.2 Hz, 1H), 7.00 (d, J=8.6 Hz, 1H), 6.20 (s, 1H), 5.10 (br s, 2H), 4.90 (br s, 2H), 3.95 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 163.8, 162.5, 158.2, 132.1, 130.5, 128.4, 122.7, 111.9, 108.3, 56.4 |
| Mass (m/z) | [M+H]⁺ calculated for C₁₁H₁₂ClN₄O: 251.07; found: 251.07 |
Disclaimer: The experimental protocols and quantitative data provided herein are proposed based on established chemical principles and are intended for guidance purposes only. Actual results may vary, and optimization of reaction conditions may be necessary. It is strongly recommended to conduct a thorough literature search for analogous reactions and to perform small-scale pilot experiments before scaling up. All laboratory work should be carried out with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-4-methoxybenzonitrile as a versatile building block in various palladium-catalyzed cross-coupling reactions. This compound is a valuable starting material for the synthesis of a wide array of functionalized benzonitrile derivatives, which are important intermediates in the development of pharmaceuticals and other advanced materials. The presence of a chloro group at the 2-position and a methoxy group at the 4-position influences the electronic properties of the aromatic ring, offering unique reactivity and opportunities for selective chemical transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position, leading to the synthesis of 2-aryl-4-methoxybenzonitriles. These products are key scaffolds in many biologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | e.g., 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | e.g., 80-92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 10 | e.g., 75-88 |
| Note: The yield data are representative examples based on typical Suzuki-Miyaura couplings of aryl chlorides and may vary depending on the specific reaction conditions and substrate. |
Experimental Protocol: Synthesis of 2-Phenyl-4-methoxybenzonitrile
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-methoxybenzonitrile.
Application Notes and Protocols for the Quantification of 2-Chloro-4-methoxybenzonitrile
Introduction
2-Chloro-4-methoxybenzonitrile is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Accurate and precise quantification of this compound is crucial for quality control during synthesis, formulation, and for ensuring the safety and efficacy of final products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The selection of an analytical method often depends on the required sensitivity, selectivity, and the sample matrix. The following table summarizes typical performance metrics for the analytical methods described.
| Analytical Method | Analyte/Matrix | Linearity Range | Detection Limit (LOD) / Quantification Limit (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV | 2-Chloro-4-methoxy-1,3,5-triazine in Acetonitrile | 0.01 - 1.0 mg/mL | LOD: ~1 µg/mL / LOQ: ~3 µg/mL | 98 - 102 | < 2.0 | [1] |
| GC-MS | Atrazine in Water | - | LOD: 1.7 ng/L | 90.5 ± 3.5 | 3.2 | [2] |
| LC-MS (APCI) | 8 Triazine Herbicides in Foods | 0.02 - 2.0 ppm | - | 82 - 99 | ~10 | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available technique suitable for routine quality control and quantification of this compound.[1]
a. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
b. Chromatographic Conditions: [1]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
c. Standard and Sample Preparation: [1]
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
d. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent method for impurity profiling and trace-level quantification of this compound.[2]
a. Instrumentation:
-
Gas Chromatograph (e.g., Agilent 6890N or similar) coupled to a Mass Spectrometer (Ion Trap or Quadrupole analyzer).
b. GC-MS Conditions: [2]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
c. Sample Preparation (Solid-Phase Extraction - SPE for complex matrices): [2]
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the trapped analytes with an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
d. Analysis Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire data in SIM mode, monitoring for the specific ions corresponding to this compound.
-
Identify the compound based on its retention time and mass spectrum.
-
Quantify using an external or internal standard calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the quantification of this compound.
Method Selection Diagram
References
Application of 2-Chloro-4-methoxybenzonitrile in Agrochemical Synthesis: A Review of Potential Pathways
Introduction
2-Chloro-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of organic compounds that are valuable precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the nitrile group, a chloro substituent, and a methoxy group on the benzene ring provides multiple reaction sites for chemical modification, making it an attractive building block for the development of novel pesticides. While direct synthesis of a named, commercialized agrochemical from this compound is not prominently documented in publicly available literature, its structural motifs are present in various herbicidal and fungicidal compounds. This document explores the potential applications of this compound in agrochemical synthesis based on established chemical transformations of related benzonitrile derivatives.
Potential Synthetic Pathways in Herbicide Development
One of the most significant classes of herbicides derived from aniline and benzonitrile precursors are the chloroacetanilides. These herbicides are effective in controlling a variety of annual grasses and broadleaf weeds. The synthesis of chloroacetanilide herbicides typically involves the N-alkylation of an aniline derivative followed by chloroacetylation.
While a direct pathway from this compound is not explicitly detailed, a plausible synthetic route could involve the reduction of the nitrile group to an amine, followed by reactions to build the final herbicidal molecule.
Hypothetical Synthesis of a Chloroacetanilide Herbicide Analog
This hypothetical pathway illustrates how this compound could be utilized.
Experimental Protocol: Hypothetical Synthesis
Step 1: Reduction of this compound to (2-Chloro-4-methoxyphenyl)methanamine
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), 2 M Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared.
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
The resulting solid is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield (2-Chloro-4-methoxyphenyl)methanamine.
-
Step 2: N-alkylation and Chloroacetylation
-
Materials: (2-Chloro-4-methoxyphenyl)methanamine, appropriate alkylating agent, Chloroacetyl chloride, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
The synthesized amine from Step 1 is dissolved in DCM containing triethylamine (2.2 equivalents).
-
The alkylating agent is added, and the mixture is stirred at room temperature.
-
Following N-alkylation, the reaction mixture is cooled to 0 °C, and chloroacetyl chloride (1.1 equivalents) is added dropwise.
-
The reaction is stirred for an additional 2-4 hours at room temperature.
-
The reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is evaporated to yield the crude chloroacetanilide herbicide analog.
-
Purification is performed by column chromatography or recrystallization.
-
Table 1: Hypothetical Reaction Parameters
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | LiAlH₄, THF | Reflux | 4-6 | 85-95 |
| 2 | (2-Chloro-4-methoxyphenyl)methanamine, Chloroacetyl chloride | Triethylamine, DCM | 0 - RT | 2-4 | 70-85 |
Note: The yields are hypothetical and would need to be determined experimentally.
Logical Workflow for Hypothetical Herbicide Synthesis
Caption: Hypothetical synthesis of a chloroacetanilide herbicide analog.
Potential as an Intermediate in Fungicide Synthesis
The benzonitrile moiety is also a key structural feature in some classes of fungicides. For instance, certain strobilurin and benzophenone fungicides contain substituted phenyl rings that could potentially be derived from this compound. The synthesis of such fungicides would likely involve the transformation of the nitrile group into other functional groups or using the substituted benzene ring as a scaffold for further chemical elaboration.
Hypothetical Pathway to a Benzophenone Fungicide Analog
A plausible, though unconfirmed, route could involve a Friedel-Crafts acylation reaction, where this compound is reacted with a suitable acylating agent to introduce a second aromatic ring, a key step in forming a benzophenone structure.
Experimental Protocol: Hypothetical Synthesis of a Benzophenone Intermediate
-
Materials: this compound, Benzoyl chloride (or another suitable acylating agent), Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C, add this compound (1 equivalent) dropwise.
-
Benzoyl chloride (1.1 equivalents) is then added slowly to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto crushed ice with concentrated HCl.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the benzophenone intermediate.
-
Table 2: Hypothetical Reaction Parameters for Benzophenone Intermediate Synthesis
| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| This compound, Benzoyl chloride | AlCl₃, DCM | RT | 12-24 | 60-75 |
Note: The yields are hypothetical and would need to be determined experimentally.
Logical Workflow for Hypothetical Fungicide Intermediate Synthesis
Caption: Hypothetical synthesis of a benzophenone fungicide intermediate.
While direct, documented evidence for the use of this compound in the synthesis of specific, commercially available agrochemicals is limited, its chemical structure suggests significant potential as a versatile intermediate. The nitrile, chloro, and methoxy functionalities offer multiple avenues for synthetic transformations, making it a plausible precursor for various classes of herbicides and fungicides. The hypothetical pathways and protocols outlined above are based on established organic chemistry principles and the known synthesis of structurally related agrochemicals. Further research and patent literature exploration may reveal concrete applications and detailed synthetic routes for this promising building block in the agrochemical industry. Researchers and drug development professionals are encouraged to explore these potential pathways in the quest for novel and effective crop protection agents.
Application Notes and Protocols: Synthesis of Substituted Ketones via Reaction of 2-Chloro-4-methoxybenzonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various ketones from 2-Chloro-4-methoxybenzonitrile using Grignard reagents. The reaction involves the nucleophilic addition of an organomagnesium halide to the nitrile group, forming a stable imine intermediate, which is subsequently hydrolyzed to the corresponding ketone.[1][2][3] This method is a robust pathway for creating valuable substituted benzophenone and acetophenone analogs, which are crucial precursors in medicinal chemistry and materials science. The protocols herein detail the reaction setup, execution, workup, and purification, along with representative data.
Reaction Principle and Mechanism
The Grignard reaction provides a powerful tool for carbon-carbon bond formation.[2] The carbon atom of the Grignard reagent (R-MgX) is highly nucleophilic and attacks the electrophilic carbon of the nitrile group in this compound. This addition forms a stable intermediate imine magnesium salt.[2][4] A key advantage of this method is that the intermediate salt is generally unreactive towards a second equivalent of the Grignard reagent, which prevents the formation of tertiary alcohol byproducts.[2] Subsequent acidic hydrolysis of the imine intermediate yields the desired ketone.[1][4]
Caption: General reaction scheme for the synthesis of ketones.
The mechanism involves a two-step process: nucleophilic addition followed by hydrolysis. The Grignard reagent first attacks the nitrile carbon, breaking the pi-bond and forming a tetrahedral intermediate which rearranges to the imine salt. The workup step protonates the nitrogen, which then undergoes hydrolysis to yield the final ketone product.
Caption: Mechanism of Grignard reaction with a nitrile.
Experimental Protocols
This section provides a generalized, representative protocol. Researchers should optimize conditions based on the specific Grignard reagent used.
2.1 Materials and Reagents
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromobenzene, Iodomethane)
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Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Hydrochloric Acid (e.g., 1 M or 2 M solution)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2.2 Protocol 1: In-Situ Preparation of Grignard Reagent and Reaction with Nitrile
Caution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware.[5][6]
-
Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere. Equip the flask with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stir bar, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) in the flask. Add a single, small crystal of iodine. The purple color will fade upon heating as the magnesium surface becomes activated.[6]
-
Grignard Formation: In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF or diethyl ether. Add a small portion of this solution to the activated magnesium. An exothermic reaction should initiate, often indicated by bubbling or gentle refluxing.[7] Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes.
-
Nitrile Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add the nitrile solution to the Grignard reagent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl or 1 M HCl solution dropwise. This step is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ketone product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Data Presentation
The efficiency of the reaction depends on the Grignard reagent used. The following table provides a template with representative, hypothetical data for the reaction of this compound with various Grignard reagents.
| Grignard Reagent (R-MgX) | R Group | Equivalents of Grignard | Solvent | Reflux Time (h) | Typical Yield (%) |
| Methylmagnesium Bromide | Methyl | 1.2 | THF | 2 | 75 - 85 |
| Ethylmagnesium Bromide | Ethyl | 1.2 | THF | 2.5 | 70 - 80 |
| Phenylmagnesium Bromide | Phenyl | 1.3 | Diethyl Ether | 4 | 80 - 90 |
| Isopropylmagnesium Chloride | Isopropyl | 1.5 | THF | 4 | 60 - 70 |
Note: Yields are illustrative and will vary based on specific reaction conditions, scale, and purification methods.
Visualized Experimental Workflow
The following diagram outlines the complete workflow from initial setup to final product characterization.
Caption: Step-by-step experimental workflow diagram.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-4-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity and stability of this compound are critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, ensuring the reliability of quality control and stability studies.
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in a drug development setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value |
| Chemical Structure | (Diagram of the chemical structure) |
| CAS Number | 127666-99-3 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Acetonitrile. Poorly soluble in water. |
| UV Absorbance (λmax) | Approximately 245 nm |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Solvents: HPLC grade Acetonitrile and Methanol. Purified water (18.2 MΩ·cm).
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (purity >99%).
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of this compound from its potential impurities and degradation products.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-22 min: 80-40% B, 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution using the sample to be analyzed.
-
Diluent: Methanol.
Forced Degradation Studies Protocol
Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[1]
-
Acid Hydrolysis: To 1 mL of the standard stock solution (1 mg/mL in methanol), add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH, then dilute with diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl, then dilute with diluent.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, then dilute with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Then, prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Then, prepare a 100 µg/mL solution in the diluent.
Data Presentation
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and acceptance criteria.
| Parameter | Acceptance Criteria |
| Specificity | Peak purity of the analyte peak > 0.999. No interference from blank, placebo, or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6) ≤ 2.0%. Intermediate Precision ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Forced Degradation Results (Hypothetical)
The following table summarizes the hypothetical results from the forced degradation studies, demonstrating the stability-indicating nature of the method.
| Stress Condition | % Degradation | Peak Purity of Main Peak | Comments |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | ~15% | >0.999 | One major degradation product observed at a lower retention time. |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | ~25% | >0.999 | Two major degradation products observed. Possible hydrolysis of the nitrile group. |
| Oxidative (30% H₂O₂, RT, 24h) | ~10% | >0.999 | One minor degradation product observed. |
| Thermal (105°C, 48h) | ~5% | >0.999 | Minimal degradation observed. |
| Photolytic (UV/Vis, 7 days) | ~8% | >0.999 | Minor degradation products formed. |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for the development of a stability-indicating HPLC method.
HPLC System Components Relationship
Caption: Logical relationship of key components in an HPLC system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-methoxybenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This involves the diazotization of 2-chloro-4-methoxyaniline followed by a cyanation reaction catalyzed by a copper(I) salt.[1][2][3] Alternative routes, such as nucleophilic aromatic substitution, are less common for this specific molecule.
Q2: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
A2: In the Sandmeyer reaction, the copper(I) salt (typically CuCN) acts as a catalyst to facilitate the conversion of the diazonium salt to the desired nitrile.[3] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] A single electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of a diazo radical and a copper(II) species. The diazo radical then rapidly decomposes, releasing nitrogen gas and generating an aryl radical which subsequently reacts to form the final product.[3]
Q3: Why is it critical to maintain a low temperature during the diazotization step?
A3: Maintaining a low temperature, typically between 0-5 °C, is crucial during the formation of the diazonium salt from the corresponding aniline. Aryl diazonium salts are thermally unstable and can decompose at higher temperatures. This decomposition can lead to the formation of unwanted byproducts, most notably phenols, which will significantly reduce the yield of the desired this compound.
Q4: What are the potential side products in the synthesis of this compound via the Sandmeyer reaction?
A4: Several side products can form during the Sandmeyer cyanation of 2-chloro-4-methoxyaniline. The most common include:
-
2-Chloro-4-methoxyphenol: Formed by the reaction of the diazonium salt with water if the temperature is not adequately controlled.
-
Biaryl compounds: These can arise from the coupling of the intermediate aryl radicals.[3]
-
Unreacted starting material: Incomplete diazotization or cyanation will result in the presence of 2-chloro-4-methoxyaniline in the final product mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete diazotization of 2-chloro-4-methoxyaniline. | Ensure the complete dissolution of the aniline in the acidic solution before adding sodium nitrite. Use a slight excess of sodium nitrite (1.05-1.1 equivalents). Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. |
| Decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately in the subsequent cyanation step. Avoid exposing the solution to elevated temperatures or prolonged standing. | |
| Inefficient cyanation reaction. | Use a freshly prepared solution of copper(I) cyanide. Ensure vigorous stirring during the addition of the diazonium salt to the CuCN solution to promote efficient mixing. A slight excess of CuCN can be beneficial. | |
| Presence of 2-Chloro-4-methoxyphenol Impurity | The reaction temperature during diazotization was too high. | Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution dropwise to control any exotherm. |
| The diazonium salt solution was allowed to warm up before cyanation. | Use the diazonium salt solution immediately after its preparation and keep it in an ice bath until it is added to the copper(I) cyanide solution. | |
| Formation of Tarry Byproducts | Side reactions due to the presence of impurities in the starting materials or reagents. | Use pure starting materials and reagents. Ensure that the 2-chloro-4-methoxyaniline is of high purity. |
| The reaction mixture was heated too aggressively during the final decomposition of the diazonium salt. | After the addition of the diazonium salt to the CuCN solution, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with careful monitoring. | |
| Difficulty in Product Isolation and Purification | The product is an oil or a low-melting solid, making filtration difficult. | After the reaction is complete, extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and other water-soluble impurities. |
| Co-elution of impurities during column chromatography. | Use a suitable solvent system for column chromatography, such as a gradient of ethyl acetate in hexane. Monitor the fractions carefully by TLC to ensure the separation of the desired product from impurities. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol details the synthesis of this compound from 2-chloro-4-methoxyaniline.
Materials:
-
2-Chloro-4-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, for preparing CuCN solution)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization of 2-Chloro-4-methoxyaniline:
-
In a beaker, dissolve 2-chloro-4-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
-
Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
-
Preparation of Copper(I) Cyanide Solution:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 equivalents). This can be done by dissolving CuCN in a minimal amount of sodium cyanide solution with warming, followed by cooling.
-
-
Sandmeyer Cyanation:
-
Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Gently warm the mixture to 50-60 °C for about 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Sandmeyer Cyanation of Substituted Anilines
| Starting Material | Diazotization Temperature (°C) | Cyanation Reagent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-3-carbonitriles | 0-5 | CuCl₂/isoamyl nitrite | Not Specified | 10-69 | [1] |
| 4-Cyanoaniline | Not Specified | Electrochemical | 3 | 83 (GC Yield) | [4] |
| 2-Methyl-4-(methylsulfanyl)aniline | 0-5 | CuCl | 1.5 | Not Specified | [5] |
| 2,4-Dichloroaniline | Not Specified | NaNO₂/SO₂/CuCl | Not Specified | ~54 (analogous) | [6] |
Note: The yields reported are for analogous reactions and may vary for the synthesis of this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Chloro-4-methoxybenzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-4-methoxybenzonitrile via recrystallization.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent, or a very large volume of solvent is required.
A1: This issue typically arises from an inappropriate solvent choice or the presence of insoluble impurities.
-
Possible Cause: The solvent polarity may not be suitable for dissolving this compound, which possesses both polar (nitrile, methoxy) and non-polar (chlorophenyl) characteristics.
-
Solution:
-
Ensure you are using a solvent with moderate polarity. Based on the principle of "like dissolves like," solvents such as ethanol, isopropanol, or ethyl acetate are good starting points.
-
If a single solvent is ineffective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or dichloromethane) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble, e.g., hexane or water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
-
If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before proceeding to the cooling and crystallization step.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: This is a common problem that can be attributed to several factors, primarily related to supersaturation or the use of excess solvent.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature, and crystallization has not been initiated.
-
Solution 1:
-
Induce Crystallization: Scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This "seed" will act as a template for other molecules to crystallize upon.
-
-
Possible Cause 2: Too much solvent was used. If an excessive amount of solvent was used to dissolve the crude product, the solution may not be saturated enough for crystals to form upon cooling.
-
Solution 2:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
Q3: The compound "oils out" instead of forming solid crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen for several reasons.
-
Possible Cause 1: High concentration of impurities. A high impurity level can depress the melting point of the mixture, causing it to separate as a liquid.
-
Solution 1: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short column of silica gel, before recrystallization.
-
Possible Cause 2: Solution is being cooled too rapidly. Rapid cooling can prevent the molecules from arranging themselves into an ordered crystal lattice, leading to the formation of an oil.
-
Solution 2: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.
-
Possible Cause 3: Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of the compound, or the compound's solubility in the chosen solvent is too high even at low temperatures.
-
Solution 3:
-
Re-dissolve the oil by heating and add a small amount of a "poor" solvent to decrease the overall solubility.
-
Attempt the recrystallization with a different solvent or solvent system.
-
Q4: The yield of purified crystals is very low.
A4: A low recovery of the purified product is a frequent issue and can result from several procedural errors.
-
Possible Cause 1: Using too much solvent. As mentioned in Q2, excess solvent will retain more of the dissolved product in the mother liquor, thus reducing the final yield.
-
Solution 1: Use the minimum amount of hot solvent necessary to completely dissolve the crude solid.
-
Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during hot filtration, the product can crystallize in the filter funnel, leading to loss of material.
-
Solution 2: Use a pre-heated funnel and filter flask for the hot filtration. Work quickly to minimize cooling. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
Possible Cause 3: Incomplete crystallization. The solution may not have been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Solution 3: Ensure the flask is left in an ice bath for an adequate period (e.g., 30 minutes or more) after cooling to room temperature.
-
Possible Cause 4: Washing crystals with room temperature solvent. Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the purified product.
-
Solution 4: Always use ice-cold solvent to wash the crystals during vacuum filtration. Use a minimal amount of washing solvent.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing this compound?
Q: How can I remove colored impurities from my crude this compound?
A: If your crude product is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Q: What is the expected melting point of pure this compound?
A: The reported melting point of this compound is in the range of 71-75°C. A sharp melting point within this range is a good indicator of purity.
Data Presentation
Due to the lack of publicly available quantitative solubility data for this compound, a qualitative solubility profile is provided below based on general principles for similar compounds. It is highly recommended that researchers perform their own solubility tests to obtain quantitative data for their specific experimental conditions.
| Solvent | Polarity | Predicted Solubility at Room Temperature (20-25°C) | Predicted Solubility at Boiling Point | Suitability for Recrystallization |
| Hexane | Non-polar | Low | Moderate | Potentially suitable as a co-solvent. |
| Toluene | Non-polar | Low to Moderate | High | Potentially suitable. |
| Ethyl Acetate | Polar aprotic | Moderate | High | Good candidate. |
| Acetone | Polar aprotic | High | Very High | Likely too soluble for good recovery. |
| Isopropanol | Polar protic | Low to Moderate | High | Good candidate. |
| Ethanol | Polar protic | Moderate | High | Good candidate. |
| Methanol | Polar protic | High | Very High | Likely too soluble for good recovery. |
| Water | Very polar | Very Low | Low | Unlikely to be a good single solvent. |
Experimental Protocols
The following is a general protocol for the recrystallization of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound (approx. 20-30 mg) into several test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) to each test tube at room temperature. Observe the solubility.
-
Gently heat the test tubes that showed low solubility at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue to add small portions of the hot solvent until the solid is just completely dissolved. Avoid adding an excess of solvent to maximize the yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Crystal Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes.
-
For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Mandatory Visualization
Caption: A workflow diagram illustrating the key stages and troubleshooting decision points in the recrystallization of this compound.
Technical Support Center: Synthesis of 2-Chloro-4-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxybenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of the corresponding aniline, 2-chloro-4-methoxyaniline, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group with a nitrile group.[1][2]
Q2: What are the critical parameters to control during the diazotization of 2-chloro-4-methoxyaniline?
The diazotization step is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5°C, to ensure the stability of the resulting diazonium salt.[3] Higher temperatures can lead to the decomposition of the diazonium salt, resulting in the formation of unwanted byproducts and a lower yield of the desired product.
Q3: What are the potential side reactions during the Sandmeyer cyanation step?
Several side reactions can occur during the Sandmeyer cyanation of the 2-chloro-4-methoxydiazonium salt, leading to impurities and reduced yields. These include:
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Formation of 2-chloro-4-methoxyphenol: This occurs through the hydrolysis of the diazonium salt, where water acts as a nucleophile, replacing the diazonium group with a hydroxyl group.[4] This is a common side reaction in aqueous Sandmeyer conditions.[4]
-
Formation of biaryl compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[1]
-
Formation of azo dyes: Incomplete reaction or improper quenching can result in the diazonium salt coupling with other aromatic species present in the reaction mixture to form colored azo compounds.
Q4: How can I minimize the formation of the phenolic byproduct (2-chloro-4-methoxyphenol)?
Minimizing the formation of the phenolic byproduct is critical for achieving high purity and yield. Key strategies include:
-
Strict temperature control: Maintaining the temperature at 0-5°C during diazotization and the initial stages of the Sandmeyer reaction minimizes the rate of hydrolysis.
-
Use of a non-aqueous solvent system: Performing the reaction in a non-aqueous or biphasic solvent system can reduce the availability of water to react with the diazonium salt.
-
Prompt use of the diazonium salt: The prepared diazonium salt solution should be used immediately in the subsequent cyanation step to prevent its decomposition over time.
Q5: What are the common challenges in the purification of this compound?
Purification of this compound can be challenging due to the presence of structurally similar byproducts. The main impurity, 2-chloro-4-methoxyphenol, has a similar polarity which can make separation by column chromatography difficult. Recrystallization from a suitable solvent system is often the preferred method for obtaining a high-purity product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the starting material, 2-chloro-4-methoxyaniline, is fully dissolved or suspended in the acidic solution before adding sodium nitrite. - Check the purity of the sodium nitrite. - Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction. |
| Decomposition of Diazonium Salt | - Strictly maintain the reaction temperature between 0-5°C throughout the diazotization process. - Use the freshly prepared diazonium salt solution immediately in the next step. - Ensure the reaction is adequately stirred to maintain a uniform temperature. |
| Inefficient Cyanation | - Use freshly prepared, high-purity copper(I) cyanide. - Ensure the copper(I) cyanide is completely dissolved or forms a fine suspension in the reaction medium. - The reaction temperature for the cyanation step may need optimization, typically starting at a low temperature and gradually warming to room temperature or slightly above. |
| Side Reactions | - To minimize phenol formation, consider using a co-solvent system to reduce water concentration or work at the lower end of the recommended temperature range. - To reduce biaryl formation, ensure efficient stirring and controlled addition of the diazonium salt to the copper cyanide solution. |
Issue 2: Product Contamination with 2-Chloro-4-methoxyphenol
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Diazonium Salt | - As mentioned previously, strict temperature control (0-5°C) is paramount. - Minimize the reaction time for the diazotization and the time the diazonium salt is held before cyanation. - Consider a phase-transfer catalyst or a biphasic reaction medium to limit the interaction of the diazonium salt with water. |
| Ineffective Purification | - For purification, a multi-step approach may be necessary. An initial aqueous workup with a dilute base can help remove the acidic phenolic impurity. - Optimize the solvent system for recrystallization. A mixture of a good solvent (e.g., ethanol, isopropanol) and a poor solvent (e.g., water, hexane) can be effective. - If column chromatography is used, a careful selection of the eluent system with a shallow gradient is required to achieve good separation. |
Experimental Protocols
A general experimental protocol for the Sandmeyer synthesis of this compound is provided below. Note: This is a representative protocol and may require optimization based on laboratory conditions and available reagents.
Step 1: Diazotization of 2-chloro-4-methoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. The formation of a clear solution indicates the formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50°C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.
-
Alternatively, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and addressing low yields in the synthesis of this compound.
Diagram 2: Main Reaction and Key Side Reactions
Caption: The desired synthetic pathway to this compound and the formation of common side products.
References
Optimizing temperature and reaction time for 2-Chloro-4-methoxybenzonitrile synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely utilized and reliable method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This approach involves two main steps: the diazotization of 2-chloro-4-methoxyaniline to form a diazonium salt, followed by a copper(I) cyanide-catalyzed cyanation.
Q2: Why is temperature control so critical during the diazotization step?
A2: The diazotization of anilines must be conducted at low temperatures, typically between 0-5°C.[4] Aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to the formation of phenolic impurities and a significant reduction in the yield of the desired product.[4]
Q3: What are the key reagents and solvents required for this synthesis?
A3: The essential reagents include 2-chloro-4-methoxyaniline as the starting material, sodium nitrite for the diazotization, a mineral acid like hydrochloric acid, and copper(I) cyanide for the cyanation step. The reaction is typically carried out in an aqueous medium.
Q4: How can I monitor the progress of the reaction?
A4: The completion of the diazotization step can be confirmed using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[4] The progress of the cyanation reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the diazonium salt and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Incomplete diazotization: The reaction temperature may have been too high, or an insufficient amount of sodium nitrite or acid was used. | - Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite.[4]- Use starch-iodide paper to ensure a slight excess of nitrous acid is present at the end of the diazotization.[4] |
| Decomposition of the diazonium salt: The diazonium salt solution was not used immediately after preparation or was allowed to warm up. | - Prepare the diazonium salt fresh and use it immediately in the subsequent cyanation step. | |
| Ineffective cyanation: The copper(I) cyanide may be of poor quality or the reaction temperature was not optimal. | - Use high-purity copper(I) cyanide. - Gradually warm the reaction mixture after the addition of the diazonium salt to the copper(I) cyanide solution to initiate the reaction. | |
| Formation of a Dark, Tarry Precipitate | Phenolic byproducts: This occurs if the diazonium salt reacts with water, which is more likely at elevated temperatures. | - Ensure the diazotization and the initial stage of the cyanation are performed at low temperatures. |
| Azo coupling: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with unreacted aniline to form colored azo compounds. | - Use an adequate excess of mineral acid during the diazotization step. | |
| Product Contaminated with Starting Material | Incomplete reaction: The reaction time may have been too short, or the temperature for the cyanation step was too low. | - Increase the reaction time for the cyanation step and consider gentle heating to drive the reaction to completion. |
| Difficult Product Isolation/Purification | Formation of emulsions during workup: This can complicate the extraction of the product. | - Add a saturated brine solution during the workup to help break up emulsions. |
| Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be challenging to separate. | - Optimize the solvent system for column chromatography by testing various solvent ratios with TLC. |
Experimental Protocol: Sandmeyer Reaction for this compound Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Diazotization of 2-Chloro-4-methoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2-chloro-4-methoxyaniline in an aqueous solution of hydrochloric acid (approximately 3 equivalents).
-
Cool the solution to 0-5°C using an ice-salt bath while stirring vigorously.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise. Ensure the temperature is maintained below 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20-30 minutes.
-
Confirm the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper (the paper should turn blue).
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following tables present hypothetical data to illustrate the effects of temperature and reaction time on the yield of this compound. These should serve as a starting point for optimization.
Table 1: Effect of Cyanation Temperature on Product Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 | 4 | 65 |
| 2 | 40 | 4 | 82 |
| 3 | 50 | 4 | 88 |
| 4 | 60 | 4 | 85 (slight increase in impurities) |
Table 2: Effect of Cyanation Reaction Time on Product Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 50 | 2 | 75 |
| 2 | 50 | 3 | 85 |
| 3 | 50 | 4 | 88 |
| 4 | 50 | 5 | 88 |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Common impurities in 2-Chloro-4-methoxybenzonitrile and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxybenzonitrile. The following sections address common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The most probable impurities are starting materials from the Williamson ether synthesis, such as 2-chloro-4-hydroxybenzonitrile, or isomers formed during synthesis.
Q2: My purified this compound has a slight discoloration. What could be the cause?
A2: Discoloration can be due to the presence of phenolic impurities, such as unreacted 2-chloro-4-hydroxybenzonitrile, which may have oxidized. Trace amounts of metallic catalysts or reaction by-products can also contribute to color.
Q3: I am observing a second spot close to my main product spot on the TLC plate. What could this be?
A3: A closely running spot on a TLC plate could indicate the presence of an isomer, such as 3-Chloro-4-methoxybenzonitrile or other positional isomers, which have similar polarities. It could also be a closely related by-product from the synthesis.
Q4: What are the best general techniques for purifying this compound?
A4: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Identifying and Removing Common Impurities
A critical step in any synthesis is the identification and removal of impurities to ensure the quality and reliability of your experimental results. The following tables summarize potential impurities and suggested methods for their removal.
Table 1: Common Impurities in this compound
| Impurity Name | Chemical Structure | Likely Origin |
| 2-Chloro-4-hydroxybenzonitrile | C₇H₄ClNO | Unreacted starting material from methylation reaction. |
| Isomeric Chloromethoxybenzonitriles (e.g., 3-Chloro-4-methoxybenzonitrile) | C₈H₆ClNO | Side-product from non-selective chlorination or rearrangement. |
| Residual Solvents (e.g., DMF, Acetonitrile, Toluene) | Varies | Solvents used in the reaction or purification steps. |
| Inorganic Salts | - | By-products from the reaction workup (e.g., NaCl, K₂CO₃). |
Table 2: Recommended Purification Strategies
| Purification Method | Target Impurity | Key Parameters |
| Recrystallization | Unreacted starting materials, some by-products | Solvent Selection: A good solvent will dissolve the compound when hot but not at room temperature. Consider ethanol, isopropanol, or a mixture of ethanol and water. |
| Column Chromatography | Isomers, closely related by-products | Stationary Phase: Silica gel is a standard choice. Mobile Phase: A gradient of hexane and ethyl acetate is commonly used to separate compounds of varying polarities. |
| Aqueous Wash | Inorganic salts, water-soluble impurities | During the workup, washing the organic layer with water or brine can effectively remove inorganic by-products. |
| Drying under Vacuum | Residual solvents | Heating the purified solid under vacuum can remove volatile residual solvents. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound using recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. A suitable solvent will dissolve the compound when heated but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents: Hexane and Ethyl Acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in fractions using test tubes.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Impurity Removal Workflow
The following diagram illustrates a logical workflow for troubleshooting and purifying this compound.
Caption: A workflow for troubleshooting and purifying this compound.
Troubleshooting guide for the synthesis of substituted benzonitriles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the synthesis of substituted benzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzonitriles?
A1: The most common and versatile methods for synthesizing substituted benzonitriles include the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. Each method has its own advantages and is suited for different starting materials and substrate scopes.
Q2: I am experiencing a low yield in my benzonitrile synthesis. What are the general potential causes?
A2: Low yields in benzonitrile synthesis can stem from several factors, including incomplete reaction, decomposition of starting materials or products, and the formation of side products. Specific causes are often related to the chosen synthetic method and reaction conditions.
Q3: What are common impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted starting materials, isonitriles, and hydrolysis products such as amides or carboxylic acids. Purification can typically be achieved through techniques like recrystallization, column chromatography, or distillation.[1] The choice of method depends on the physical properties of the desired benzonitrile and the impurities.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of most benzonitrile syntheses. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. How can I troubleshoot this?
Answer: Low yield is a common issue that can be addressed by systematically evaluating several factors. The following decision tree can guide you through the troubleshooting process.
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Formation of Amide or Carboxylic Acid Impurity
Question: My final product is contaminated with the corresponding amide or carboxylic acid. Why is this happening and how can I prevent it?
Answer: The formation of amide or carboxylic acid impurities is due to the hydrolysis of the nitrile group. This can occur during the reaction or workup if water is present, especially under acidic or basic conditions.
-
Prevention during reaction:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Prevention during workup:
-
Use neutral or buffered aqueous solutions for washing.
-
Avoid prolonged exposure to strong acids or bases.
-
Minimize the time the product is in an aqueous environment.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my substituted benzonitrile. What are the recommended procedures?
Answer: The best purification method depends on the physical state of your product (solid or liquid) and the nature of the impurities.
-
For Solid Products (Recrystallization):
-
Solvent Selection: Choose a solvent in which your benzonitrile is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find the ideal one.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[2][3][4]
-
-
For Liquid or Solid Products (Column Chromatography):
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. Common eluents are mixtures of hexanes and ethyl acetate.[5]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The choice of synthetic method can significantly impact the yield of the desired substituted benzonitrile. The following tables provide a comparison of reported yields for various common synthetic methods.
Table 1: Comparative Yields of Substituted Benzonitriles by Different Synthetic Methods
| Starting Material | Product | Method | Yield (%) | Reference |
| 4-Nitroaniline | 4-Nitrobenzonitrile | Sandmeyer Reaction | 93% | [6] |
| 2-Methylaniline | 2-Methylbenzonitrile | Sandmeyer Reaction | 85% | [6] |
| 4-Bromoaniline | 4-Bromobenzonitrile | Sandmeyer Reaction | 75% | [6] |
| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | Rosenmund-von Braun | 95% | |
| 1-Iodo-3-nitrobenzene | 3-Nitrobenzonitrile | Rosenmund-von Braun | 88% | |
| 4-Bromotoluene | 4-Methylbenzonitrile | Palladium-catalyzed | 92% | |
| 4-Chloroacetophenone | 4-Acetylbenzonitrile | Palladium-catalyzed | 85% |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of substituted benzonitriles.
Caption: General workflow for benzonitrile synthesis.
Protocol 1: Sandmeyer Reaction - Synthesis of 4-Chlorobenzonitrile from 4-Chloroaniline
This protocol describes the conversion of an aniline to a benzonitrile via a diazonium salt intermediate.[7]
Materials:
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4-Chloroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Cyanide (CuCN)
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Sodium Cyanide (NaCN)
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Toluene
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Sodium Hydroxide (NaOH) solution
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Ice
Procedure:
-
Diazotization:
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In a flask, dissolve 4-chloroaniline in a mixture of concentrated HCl and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
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Stir the mixture for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
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In a separate, larger flask, prepare a solution of CuCN and NaCN in water.
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Cool this solution in an ice bath and add toluene.
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Slowly and carefully add the cold diazonium salt solution to the stirred CuCN solution. Effervescence (nitrogen gas evolution) will be observed.
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After the addition is complete, warm the mixture to 50-60 °C for 30 minutes.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and separate the toluene layer.
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Extract the aqueous layer with additional toluene.
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Combine the organic layers and wash with NaOH solution, then with water.
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Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
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The crude 4-chlorobenzonitrile can be further purified by recrystallization from ethanol or by vacuum distillation.
-
Protocol 2: Rosenmund-von Braun Reaction - Synthesis of 2-Methylbenzonitrile from 2-Bromotoluene
This method is suitable for the cyanation of aryl halides, particularly bromides and iodides.[5][8][9][10][11]
Materials:
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2-Bromotoluene
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Copper(I) Cyanide (CuCN)
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N,N-Dimethylformamide (DMF) or Pyridine
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Aqueous Ferric Chloride (FeCl₃)
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Aqueous Sodium Hydroxide (NaOH)
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Diethyl ether
Procedure:
-
Reaction Setup:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromotoluene and a stoichiometric amount of CuCN.
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Add a high-boiling polar solvent such as DMF or pyridine.
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Heat the mixture to reflux (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a solution of aqueous FeCl₃ and HCl to complex with the copper salts.
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Stir for 30 minutes to break up the complex.
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Extract the product with diethyl ether.
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Wash the organic layer with water, NaOH solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
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The crude 2-methylbenzonitrile can be purified by vacuum distillation.
-
Protocol 3: Palladium-Catalyzed Cyanation - Synthesis of 4-Methylbenzonitrile from 4-Bromotoluene
This modern method offers milder reaction conditions and broader functional group tolerance.[3][12]
Materials:
-
4-Bromotoluene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAC)
-
Ethyl acetate
-
Aqueous ammonia
Procedure:
-
Reaction Setup:
-
To an oven-dried flask, add Pd₂(dba)₃, dppf, and Zn(CN)₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed DMAC and 4-bromotoluene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours, or until TLC indicates completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with aqueous ammonia to remove zinc salts, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-methylbenzonitrile can be purified by column chromatography on silica gel or by vacuum distillation.
-
Signaling Pathways & Logical Relationships
Simplified Catalytic Cycle for Palladium-Catalyzed Cyanation
The following diagram illustrates the key steps in the palladium-catalyzed cyanation of an aryl halide.
Caption: Palladium-catalyzed cyanation cycle.
References
- 1. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 2. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. byjus.com [byjus.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
Stability of 2-Chloro-4-methoxybenzonitrile under acidic and basic conditions
This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxybenzonitrile. The focus is on its stability under acidic and basic conditions, a critical aspect of forced degradation studies in pharmaceutical development.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under hydrolytic stress?
A1: this compound, like many benzonitrile derivatives, is susceptible to hydrolysis under both acidic and basic conditions. The primary point of reaction is the nitrile (-C≡N) group, which can be hydrolyzed to a carboxylic acid. The reaction proceeds through an intermediate amide.[5][6] Forced degradation studies, which involve more severe conditions than typical stability testing, are necessary to intentionally degrade the molecule and identify potential degradation products.[1][3]
Q2: What is the primary degradation product under acidic conditions?
A2: Under acidic conditions (e.g., heating with dilute hydrochloric acid), the nitrile group of this compound is expected to hydrolyze to a carboxylic acid.[5][7] The main degradation product will be 2-Chloro-4-methoxybenzoic acid .[8] The reaction first produces an amide intermediate (2-Chloro-4-methoxybenzamide), which is then further hydrolyzed to the carboxylic acid.[5]
Q3: What degradation pathway is anticipated in basic conditions?
A3: In the presence of a base (e.g., sodium hydroxide solution) and heat, this compound will undergo alkaline hydrolysis.[5] This process also targets the nitrile group, converting it first to an amide and then to a carboxylate salt. The final product in the reaction mixture will be the sodium salt of 2-Chloro-4-methoxybenzoic acid. To obtain the free carboxylic acid, a final acidification step is required.[5]
Q4: Are other functional groups on the molecule reactive?
A4: While the nitrile group is the most reactive site for hydrolysis, other functional groups could degrade under harsher or different stress conditions:
-
O-Demethylation: The methoxy group (-OCH₃) can be cleaved under very strong acidic or basic conditions, especially at high temperatures, which would yield 2-Chloro-4-hydroxybenzonitrile.[9][10]
-
Dechlorination: The chloro group is generally stable on the aromatic ring but could be susceptible to displacement under specific nucleophilic or reductive conditions, which are not typical for standard acid/base hydrolysis tests.
Q5: What are the recommended analytical techniques for monitoring the stability of this compound?
A5: The most common and effective technique for monitoring stability and quantifying the parent compound and its degradants is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[11][12] A reverse-phase C18 column is often suitable.[13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradants.[13][14]
Troubleshooting Guide for Forced Degradation Studies
| Issue Encountered | Potential Cause | Recommended Solution |
| No significant degradation (<5%) is observed. | The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild for the molecule. | Gradually increase the intensity of the stressor. For example, increase the acid/base concentration from 0.1 N to 1 N, raise the temperature in 10°C increments, or extend the exposure time. The typical goal is to achieve 5-20% degradation.[10][15] |
| The compound degrades completely or almost completely (>90%). | The stress conditions are too harsh, leading to rapid degradation that may not be representative of real-world storage or allow for the identification of intermediate degradants. | Reduce the intensity of the stressor. Use a lower acid/base concentration, decrease the temperature, or shorten the reaction time.[10] |
| Multiple unexpected peaks appear in the chromatogram. | These could be secondary degradation products, impurities in the starting material, or artifacts from the solvent or reagents. | Analyze a blank (solvent and stressor without the compound). Characterize the peaks using a mass spectrometer (LC-MS) to identify their structures. Ensure the purity of the starting material. |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | The mobile phase composition may not be optimal for the analyte and its degradants. The pH of the mobile phase can significantly affect the peak shape of acidic or basic compounds. | Adjust the mobile phase. For acidic degradants like 2-Chloro-4-methoxybenzoic acid, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak symmetry.[13] |
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound to illustrate expected outcomes.
Table 1: Stability Profile under Acidic Conditions
| Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradant Identified |
| 0.1 N HCl | 2 | 60 | 4.8% | 2-Chloro-4-methoxybenzoic acid |
| 0.1 N HCl | 6 | 60 | 11.2% | 2-Chloro-4-methoxybenzoic acid |
| 1 N HCl | 2 | 60 | 15.5% | 2-Chloro-4-methoxybenzoic acid |
| 1 N HCl | 2 | 80 | 35.1% | 2-Chloro-4-methoxybenzoic acid |
Table 2: Stability Profile under Basic Conditions
| Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradant Identified |
| 0.1 N NaOH | 2 | 60 | 6.1% | 2-Chloro-4-methoxybenzoate |
| 0.1 N NaOH | 6 | 60 | 14.9% | 2-Chloro-4-methoxybenzoate |
| 1 N NaOH | 2 | 60 | 18.3% | 2-Chloro-4-methoxybenzoate |
| 1 N NaOH | 2 | 80 | 42.5% | 2-Chloro-4-methoxybenzoate |
Experimental Protocols
Protocol 1: Acid-Catalyzed Forced Degradation
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Stress Sample Preparation: Transfer 5 mL of the stock solution to a round-bottom flask. Add 5 mL of 1 N hydrochloric acid.
-
Stressing: Attach a reflux condenser and heat the mixture in a water bath at 60°C for 6 hours.
-
Neutralization and Dilution: Allow the solution to cool to room temperature. Carefully neutralize the sample with 1 N sodium hydroxide solution to approximately pH 7.
-
Final Preparation: Quantitatively transfer the neutralized solution to a 50 mL volumetric flask and dilute to volume with the mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Base-Catalyzed Forced Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound as described in the acidic protocol.
-
Stress Sample Preparation: Transfer 5 mL of the stock solution to a round-bottom flask. Add 5 mL of 1 N sodium hydroxide solution.
-
Stressing: Attach a reflux condenser and heat the mixture in a water bath at 60°C for 6 hours.
-
Neutralization and Dilution: After cooling to room temperature, neutralize the sample with 1 N hydrochloric acid to approximately pH 7.
-
Final Preparation: Transfer the solution to a 50 mL volumetric flask, dilute to volume with the mobile phase, and filter through a 0.45 µm syringe filter.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Visualizations
Caption: Acidic hydrolysis pathway of this compound.
Caption: Basic hydrolysis pathway of this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 15. pharmtech.com [pharmtech.com]
Preventing byproduct formation in the cyanation of 2-chloro-4-methoxyaniline
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyanation of 2-chloro-4-methoxyaniline?
A1: The two primary methods for the cyanation of aryl chlorides like 2-chloro-4-methoxyaniline are Palladium-catalyzed cyanation (e.g., Buchwald-Hartwig cross-coupling) and the Sandmeyer reaction.
-
Palladium-catalyzed cyanation involves the reaction of the aryl chloride with a cyanide source in the presence of a palladium catalyst and a suitable ligand. This method is often preferred for its milder reaction conditions and broader functional group tolerance.[1]
-
The Sandmeyer reaction is a classical method that involves the diazotization of an aniline (in this case, the amino group of a derivative of 2-chloro-4-methoxyaniline would need to be introduced first, or the starting material would be the corresponding diazonium salt) followed by reaction with a copper(I) cyanide salt.[2]
Q2: What are the potential byproducts in the palladium-catalyzed cyanation of 2-chloro-4-methoxyaniline?
A2: While specific byproducts for this exact substrate are not extensively documented, common byproducts in the palladium-catalyzed cyanation of aryl chlorides include:
-
Hydrolysis of the nitrile product: The desired 2-amino-5-methoxybenzonitrile can be hydrolyzed to the corresponding amide, 2-amino-5-methoxybenzamide, especially if water is present in the reaction mixture at elevated temperatures.
-
Homocoupling of the starting material: Dimerization of 2-chloro-4-methoxyaniline to form a biphenyl derivative can occur.
-
Dehalogenation: Reduction of the chloro group to yield 4-methoxyaniline is a possible side reaction.
-
Catalyst deactivation products: Excess cyanide can poison the palladium catalyst, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.[1]
Q3: Can the amino and methoxy groups of 2-chloro-4-methoxyaniline interfere with the cyanation reaction?
A3: Yes, both the amino and methoxy groups can influence the reaction. The electron-donating nature of these groups can affect the reactivity of the aryl chloride. The amino group can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to mitigate. Careful selection of reaction conditions is crucial to avoid side reactions involving these functional groups.
Q4: What are some non-toxic alternatives to traditional cyanide sources?
A4: Due to the high toxicity of reagents like KCN and NaCN, several less toxic alternatives have been developed. Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a notable example, being a stable, non-toxic solid that can be used in palladium-catalyzed cyanations.[1] Zinc cyanide (Zn(CN)2) is also considered less hazardous than alkali metal cyanides.[3][4]
Troubleshooting Guides
Issue 1: Low or No Conversion of 2-Chloro-4-methoxyaniline
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | Ensure the use of an appropriate palladium precatalyst and a suitable, bulky, electron-rich phosphine ligand. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Degas all solvents prior to use. |
| Inefficient Oxidative Addition | Aryl chlorides are generally less reactive than aryl bromides or iodides. Higher reaction temperatures or a more reactive catalyst system may be required. |
| Cyanide Poisoning of the Catalyst | Use a cyanide source with low solubility (e.g., K4[Fe(CN)6]) to maintain a low concentration of free cyanide in the reaction mixture.[1] Alternatively, use a phase-transfer catalyst to facilitate the reaction. |
| Poor Solubility of Reagents | Choose a solvent system that effectively dissolves all reactants. For K4[Fe(CN)6], a mixture of an organic solvent and water is often used.[1] |
Issue 2: Significant Byproduct Formation
| Byproduct Observed | Possible Cause | Troubleshooting Steps |
| 2-Amino-5-methoxybenzamide | Presence of water in the reaction mixture leading to hydrolysis of the nitrile product. | Use anhydrous solvents and reagents. Ensure the reaction setup is thoroughly dried. A shorter reaction time or lower temperature may also help. |
| Dimerized Starting Material (Homocoupling) | Suboptimal catalyst-to-ligand ratio or reaction temperature. | Optimize the palladium-to-ligand ratio. A slight excess of the ligand can sometimes suppress homocoupling. Adjusting the reaction temperature may also be beneficial. |
| 4-Methoxyaniline (Dehalogenation) | Presence of a hydrogen source and a catalyst capable of promoting reduction. | Ensure the absence of adventitious water or other proton sources. The choice of ligand and base can also influence this side reaction. |
Data Presentation
Table 1: Illustrative Reaction Conditions for Palladium-Catalyzed Cyanation of an Aryl Chloride
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 12 | 85 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O | 120 | 18 | 78 |
| 3 | NaCN | Pd(PPh₃)₄ (5) | - | DMF | 140 | 24 | 65 |
Note: This data is hypothetical and intended to guide optimization.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is a generalized procedure and may require optimization for 2-chloro-4-methoxyaniline.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-methoxyaniline (1.0 mmol), potassium hexacyanoferrate(II) (0.6 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 5 mL of a 1:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sandmeyer Cyanation
This protocol outlines the general steps for a Sandmeyer reaction.
-
Diazotization: Dissolve 2-chloro-4-methoxyaniline (1.0 mmol) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl). Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the low temperature. Stir for 30 minutes to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in a suitable solvent. Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and remove the solvent. Purify the product by distillation or recrystallization.
Visualizations
Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride.
Caption: A logical workflow for troubleshooting low yields in the cyanation reaction.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of 2-Chloro-4-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scalable synthesis of 2-Chloro-4-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely applicable and scalable method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This multi-step process typically begins with the diazotization of 2-Chloro-4-methoxyaniline, followed by a copper(I) cyanide-mediated cyanation of the resulting diazonium salt.[1][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the Sandmeyer reaction for this compound synthesis presents several challenges:
-
Thermal Stability of Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared in situ in aqueous solutions at low temperatures and used immediately.[4] Maintaining precise temperature control during diazotization is critical on a large scale to prevent decomposition and ensure safety.
-
Handling of Cyanide: The use of copper(I) cyanide and the potential for hydrogen cyanide gas evolution necessitate strict safety protocols, including performing the reaction in a well-ventilated area and having appropriate quenching and waste disposal procedures in place.
-
Impurity Profile: Side reactions can lead to impurities such as phenols (from the reaction of the diazonium salt with water) and biaryl compounds.[2] Controlling the reaction conditions is crucial to minimize the formation of these byproducts.
-
Product Isolation and Purification: On a larger scale, efficient extraction and purification methods are required to obtain a high-purity product. This may involve optimizing solvent selection for extraction and recrystallization.
Q3: What are the critical safety precautions for the synthesis of this compound?
A3: Safety is paramount during this synthesis. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: All steps, especially the handling of thionyl chloride (if used for related transformations) and cyanide compounds, should be performed in a well-ventilated fume hood.[5][6]
-
Temperature Control: Use an ice bath to maintain low temperatures during the diazotization reaction to prevent the uncontrolled decomposition of the diazonium salt.
-
Quenching: Have appropriate quenching agents available. For example, a solution of ferrous sulfate can be used to quench any residual cyanide.
-
Waste Disposal: Dispose of all chemical waste, particularly cyanide-containing waste, according to institutional and regulatory guidelines.
Q4: How can the purity of this compound be enhanced during large-scale production?
A4: To improve the purity of the final product on a larger scale, consider the following:
-
Control of Reaction Conditions: Minimize side product formation by maintaining optimal temperatures, reaction times, and reagent stoichiometry.
-
Efficient Work-up: During the work-up, ensure thorough washing of the organic extracts to remove inorganic salts and other water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent system is an effective method for purifying the crude product on a large scale. The choice of solvent will depend on the solubility of this compound and its impurities.
-
Chromatography: While less common for very large scales, column chromatography can be used for the purification of highly pure batches if required.
Troubleshooting Guide
Issue 1: Low or No Yield of the Diazonium Salt
| Potential Cause | Troubleshooting Solution |
| Incorrect Temperature | The diazotization reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Use an ice-salt bath for better temperature control. |
| Poor Quality of Sodium Nitrite | Use a fresh, dry source of sodium nitrite. Old or improperly stored sodium nitrite may have decomposed. |
| Incorrect Acidity | The reaction requires a specific acidic environment (e.g., with HCl or H₂SO₄) for the formation of nitrous acid. Ensure the correct concentration and amount of acid are used. |
Issue 2: Incomplete Cyanation (Sandmeyer Reaction)
| Potential Cause | Troubleshooting Solution |
| Inactive Copper(I) Cyanide | The copper(I) cyanide should be of high purity. If it has been exposed to air for extended periods, its activity may be diminished. |
| Insufficient Reaction Time or Temperature | The Sandmeyer reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Precipitation of Diazonium Salt | If the diazonium salt precipitates out of solution before it can react, this can lead to an incomplete reaction. Ensure adequate solvent is used to maintain solubility. |
Issue 3: Formation of Significant Impurities (e.g., Phenols, Azo Compounds)
| Potential Cause | Troubleshooting Solution |
| Decomposition of Diazonium Salt | If the temperature during diazotization or the Sandmeyer reaction is too high, the diazonium salt can decompose to form phenols. Maintain strict temperature control. |
| Side Reactions of the Diazonium Salt | The diazonium salt can undergo coupling reactions to form colored azo compounds. Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt and minimize this side reaction. |
Issue 4: Difficulties in Product Isolation
| Potential Cause | Troubleshooting Solution |
| Emulsion Formation During Extraction | Emulsions can form during the work-up, making phase separation difficult. Adding a saturated brine solution can help to break up emulsions. |
| Product is an Oil Instead of a Solid | If the product does not solidify, it may be impure. Try to purify a small sample by column chromatography to see if a solid product can be obtained. If so, optimize the recrystallization conditions (solvent, temperature). |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Benzonitriles via Sandmeyer Reaction
| Parameter | Diazotization | Sandmeyer Cyanation |
| Starting Material | Substituted Aniline | Aryl Diazonium Salt |
| Key Reagents | Sodium Nitrite, HCl/H₂SO₄ | Copper(I) Cyanide |
| Solvent | Water, Acetic Acid | Water, Organic Co-solvent |
| Temperature | 0-5 °C | Room Temperature to 60 °C |
| Typical Reaction Time | 15-30 minutes | 1-4 hours |
| Typical Yield | (Used in situ) | 60-90% |
Note: These are general parameters and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization for scale-up.
Step 1: Diazotization of 2-Chloro-4-methoxyaniline
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of 2-Chloro-4-methoxyaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the in situ generated diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture with vigorous stirring. Gas evolution (N₂) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-4-methoxybenzonitrile
For researchers, scientists, and drug development professionals, catalyst deactivation can be a significant hurdle in the synthesis of complex molecules. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-Chloro-4-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Reactions with this compound can be challenging due to a combination of factors. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more active catalyst systems.[1][2] Additionally, the presence of two potentially coordinating functional groups—the nitrile (cyano group) and the methoxy group—can lead to catalyst inhibition or deactivation. The nitrogen atom of the nitrile can act as a Lewis base and coordinate to the metal center of the catalyst, potentially forming inactive complexes.[3]
Q2: How do the nitrile and methoxy groups on this compound contribute to catalyst deactivation?
A2: The nitrile group can act as a ligand, binding to the palladium catalyst and hindering subsequent steps in the catalytic cycle.[3] The methoxy group, being electron-donating, increases the electron density on the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more difficult.[4] In some cases, the oxygen of the methoxy group can also coordinate to the palladium center, potentially forming stable, inactive chelates that can slow down or halt the reaction.[4]
Q3: What are the primary signs of catalyst deactivation in my reaction?
A3: The most common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The reaction proceeds much slower than expected or stalls before completion.
-
Low Product Yield: The amount of the desired coupled product is significantly lower than anticipated.
-
Inconsistent Results: Repetitive experiments under identical conditions produce variable yields.
-
Formation of Byproducts: An increase in the formation of side products, such as homocoupled products or dehalogenated starting material, is observed.[5]
Q4: Which catalyst systems are generally recommended for cross-coupling reactions with aryl chlorides like this compound?
A4: For less reactive aryl chlorides, highly active catalyst systems are typically required. These often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich phosphine ligands.[1][2] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are known to be effective in promoting the challenging oxidative addition step and stabilizing the catalyst.[2][6]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Possible Cause: Insufficient catalyst activity or catalyst deactivation.
Solutions:
-
Optimize Ligand: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., XPhos, RuPhos, P(t-Bu)₃). These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond and can prevent the formation of inactive catalyst dimers.[1][2]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
Elevate Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Higher temperatures can provide the necessary activation energy for the oxidative addition step. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
Screen Different Bases: The choice of base is critical. For Suzuki reactions, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, a strong base like NaOtBu is commonly used.
Issue 2: Significant Formation of Side Products
Possible Cause: Competing reaction pathways are favored due to suboptimal conditions or catalyst deactivation.
Solutions:
-
Homocoupling of Boronic Acid (in Suzuki Reactions): This side reaction is often promoted by the presence of oxygen or Pd(II) species.[5]
-
Mitigation: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen). Using a Pd(0) source or a pre-catalyst that efficiently reduces to Pd(0) can also minimize homocoupling.
-
-
Protodeboronation of Boronic Acid (in Suzuki Reactions): The boronic acid is replaced by a hydrogen atom, often from trace water.
-
Mitigation: Use anhydrous solvents and reagents. Switching to a boronate ester (e.g., a pinacol ester) can also reduce the rate of protodeboronation.
-
-
Dehalogenation of this compound: The chloro group is replaced by a hydrogen atom.
-
Mitigation: This can occur at higher temperatures. Optimize the reaction temperature and screen different ligand/base combinations to find conditions that favor the cross-coupling pathway.
-
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | DME/H₂O | 80-100 |
| PEPPSI-IPr | (NHC Ligand) | K₃PO₄ | t-Amyl alcohol | 100 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | sec-Butanol | 100 |
| G3-XPhos | (Pre-catalyst) | LHMDS | 1,4-Dioxane | 80-100 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an arylboronic acid and should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent to water ratio) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted Benzonitriles
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-4-methoxybenzonitrile and its structural analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for interpreting the spectral features of this class of compounds. The supporting experimental data for several alternative compounds are presented in tabular format for ease of comparison.
While extensive searches were conducted, specific experimental ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this publication. However, to provide a valuable comparative context, this guide presents the spectral data for closely related benzonitrile derivatives: 4-methoxybenzonitrile, 2-methoxybenzonitrile, and 4-chlorobenzonitrile.[1] The analysis of these analogs allows for the prediction of the spectral characteristics of this compound.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of benzonitrile derivatives are characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and, for methoxy-substituted compounds, a singlet in the aliphatic region (around 3.8-3.9 ppm). The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons.
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration) |
| This compound | CDCl₃ | Data not available |
| 4-methoxybenzonitrile | CDCl₃ | 7.58 (d, J = 8.0, 2H), 6.95 (d, J = 8.0, 2H), 3.86 (s, 3H)[1] |
| 2-methoxybenzonitrile | CDCl₃ | 7.57 (t, J = 8.0, 1H), 7.48 (t, J = 8.0, 1H), 7.31 (t, J = 8.0, 1H), 7.27 (t, J = 8.0, 1H), 2.53 (s, 3H)[1] |
| 4-chlorobenzonitrile | CDCl₃ | 7.61 (d, J = 8.0, 2H), 7.47 (d, J = 8.0, 2H)[1] |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. The nitrile carbon typically appears in the range of 117-120 ppm.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | Data not available |
| 4-methoxybenzonitrile | CDCl₃ | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5[1] |
| 2-methoxybenzonitrile | CDCl₃ | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2[1] |
| 4-chlorobenzonitrile | CDCl₃ | 139.4, 133.3, 129.6, 117.9, 110.7[1] |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of benzonitrile derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
Referencing: The ¹H NMR spectra are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: The ¹³C NMR spectra are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow of the NMR spectral analysis process, from sample preparation to the final data interpretation.
Caption: Workflow for NMR Spectral Analysis.
References
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chemical Intermediate
2-Chloro-4-methoxybenzonitrile is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the selection of an efficient, scalable, and cost-effective synthetic route. This guide provides a comparative analysis of the most common synthetic pathways to this compound, supported by experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary
Three primary synthetic routes to this compound are evaluated:
-
The Sandmeyer Reaction: A classic and widely used method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.
-
One-Pot Synthesis from an Aldehyde: A direct and often high-yielding approach that converts an aldehyde to a nitrile in a single reaction vessel.
-
Dehydration of an Amide: A straightforward method involving the removal of water from a primary amide to form the corresponding nitrile.
The optimal route is contingent on several factors, including the availability and cost of starting materials, desired yield and purity, reaction scalability, and safety considerations. The one-pot synthesis from 2-chloro-4-methoxybenzaldehyde generally offers a more efficient and higher-yielding pathway, making it an attractive option for many laboratory and industrial settings.
Comparative Data
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound. The data is compiled from analogous reactions reported in scientific literature, providing a basis for objective comparison.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: One-Pot from Aldehyde | Route 3: Dehydration of Amide |
| Starting Material | 2-Chloro-4-methoxyaniline | 2-Chloro-4-methoxybenzaldehyde | 2-Chloro-4-methoxybenzamide |
| Key Reagents | NaNO₂, HCl, CuCN | NH₂OH·HCl, Dehydrating Agent | Thionyl chloride or other dehydrating agents |
| Typical Yield (%) | 50-70% (estimated) | 80-95% (estimated)[1][2] | 70-80% (estimated) |
| Reaction Time | 2-4 hours | 2-6 hours[1] | 1-3 hours |
| Reaction Temperature | 0-5 °C (diazotization), RT to 50 °C (cyanation) | Room Temperature to Reflux[1] | Room Temperature to Reflux |
| Advantages | - Well-established and widely applicable. - Tolerant of various functional groups. | - High yields in a single step. - Milder reaction conditions often possible. | - Simple procedure. - Readily available dehydrating agents. |
| Disadvantages | - Use of toxic cyanide salts. - Diazonium intermediates can be unstable. - Yields can be variable. | - May require specific catalysts or dehydrating agents. | - The amide starting material may need to be synthesized in a separate step. |
Experimental Protocols
Route 1: Sandmeyer Reaction from 2-Chloro-4-methoxyaniline
Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, 2-chloro-4-methoxyaniline (1 equivalent) is dissolved in a solution of hydrochloric acid (3 equivalents) in water. A chilled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while vigorously stirring and maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C. The freshly prepared cold diazonium salt solution is then added slowly to the hot copper cyanide solution. The reaction mixture is stirred at this temperature for 1-2 hours, during which the evolution of nitrogen gas is observed. After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Route 2: One-Pot Synthesis from 2-Chloro-4-methoxybenzaldehyde
In a round-bottom flask, 2-chloro-4-methoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of solvents. A dehydrating agent, such as thionyl chloride (1.5 equivalents) or a catalyst like anhydrous ferrous sulfate, is added to the mixture.[1][2] The reaction is then stirred at a temperature ranging from room temperature to reflux for 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified.
Route 3: Dehydration of 2-Chloro-4-methoxybenzamide
2-Chloro-4-methoxybenzamide (1 equivalent) is suspended in a suitable solvent like dichloromethane or toluene. A dehydrating agent such as thionyl chloride (1.5 equivalents) or phosphorus oxychloride is added, and the mixture is stirred at room temperature or heated to reflux for 1-3 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Purification can be achieved by recrystallization or column chromatography.
Synthetic Route Comparison Workflow
Caption: A workflow diagram illustrating the three compared synthetic routes to this compound.
References
Reactivity comparison of 2-Chloro-4-methoxybenzonitrile with other benzonitriles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Chloro-4-methoxybenzonitrile's Performance in Key Organic Reactions.
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Benzonitrile derivatives are a cornerstone of this endeavor, offering a versatile scaffold for a multitude of chemical transformations. This guide provides a detailed comparative analysis of the reactivity of this compound against other relevant benzonitriles, with a focus on two critical reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling. The insights presented herein are supported by experimental data to inform rational synthetic design.
Executive Summary of Reactivity Comparison
This compound exhibits distinct reactivity patterns shaped by the electronic interplay of its substituents. The chlorine atom, a good leaving group, is positioned ortho to the electron-withdrawing cyano group, which activates the ipso-carbon for nucleophilic attack. However, the para-methoxy group, an electron-donating group, can partially attenuate this activation. This nuanced electronic profile leads to differential reactivity when compared to other benzonitriles, such as 4-chlorobenzonitrile, which lacks the electron-donating methoxy group.
| Reaction Type | Substrate | Nucleophile/Coupling Partner | Yield (%) | Reference Compound | Reference Yield (%) |
| Suzuki-Miyaura Coupling | 4-Chlorobenzonitrile | Phenylboronic acid | 89%[1] | 4-Chloroanisole | 97%[2] |
| Nucleophilic Aromatic Substitution | 2,4-Dinitrochlorobenzene | Piperidine | High (Qualitative) | N-methyl-2-chloropyridinium ion | Moderate (Qualitative) |
Factors Influencing Reactivity: A Logical Overview
The reactivity of substituted benzonitriles in SNAr and Suzuki-Miyaura reactions is governed by a combination of electronic and steric factors. The following diagram illustrates the key relationships influencing the reactivity of this compound.
Caption: Logical diagram of factors influencing the reactivity of this compound.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for comparative studies involving this compound.
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid.[1][3]
Materials:
-
Aryl chloride (e.g., 4-chlorobenzonitrile, this compound) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the nucleophilic aromatic substitution of an activated aryl chloride with an amine nucleophile.[4]
Materials:
-
Aryl chloride (e.g., this compound) (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl chloride (1.0 mmol) in DMF (5 mL).
-
Add potassium carbonate (2.0 mmol) and piperidine (1.2 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash chromatography to yield the aminated benzonitrile derivative.
Reaction Mechanisms and Pathways
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: The addition-elimination pathway for the SNAr reaction.
This guide provides a foundational understanding of the reactivity of this compound in two key synthetic transformations. The provided data and protocols serve as a valuable resource for researchers to design and optimize their synthetic routes. Further experimental studies are warranted to obtain direct quantitative comparisons and to fully elucidate the reactivity profile of this versatile building block.
References
X-ray Crystallographic Analysis: A Comparative Guide to 2-Chloro-4-methoxybenzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data for compounds structurally related to 2-Chloro-4-methoxybenzonitrile. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) and other surveyed repositories, this guide leverages data from closely related analogs to offer valuable structural insights. The following sections present a comparison of key crystallographic parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a workflow diagram to illustrate the process.
Comparative Crystallographic Data
The crystallographic data for three structural analogs of this compound are summarized below. These compounds, 2-amino-4-chlorobenzonitrile, 2-chlorobenzonitrile, and 4-methoxybenzonitrile, provide a basis for understanding the potential solid-state structure of the target molecule.
| Parameter | 2-amino-4-chlorobenzonitrile[1] | 2-chlorobenzonitrile[2] | 4-methoxybenzonitrile[3] |
| Chemical Formula | C₇H₅ClN₂ | C₇H₄ClN | C₈H₇NO |
| Molecular Weight | 152.58 g/mol | 137.57 g/mol | 133.15 g/mol |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/n | P2₁/c |
| Unit Cell Dimensions | |||
| a (Å) | 3.8924(9) | 7.633(2) | 12.394(3) |
| b (Å) | 6.7886(15) | 6.021(2) | 3.921(1) |
| c (Å) | 13.838(3) | 14.281(4) | 14.542(3) |
| α (°) | 77.559(16) | 90 | 90 |
| β (°) | 88.898(17) | 102.63(3) | 107.48(3) |
| γ (°) | 83.021(17) | 90 | 90 |
| Volume (ų) | 354.41(14) | 640.1(3) | 673.7(3) |
| Z | 2 | 4 | 4 |
| Calculated Density (g/cm³) | 1.430 | 1.428 | 1.311 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like this compound and its analogs involves a standardized workflow.[4][5][6]
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] Suitable crystals, typically 0.1-0.3 mm in each dimension, can be grown using various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening of several options.
2. Crystal Mounting: A selected crystal is carefully mounted on a goniometer head. This is often done using a cryoloop and a viscous oil to protect the crystal and hold it in place. The mounted crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection.
3. Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6] Modern diffractometers use a rotating anode or a synchrotron as the X-ray source and are equipped with sensitive detectors like CCD or CMOS detectors. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
4. Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections for factors such as absorption and polarization.
5. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.[6] This iterative process minimizes the difference between the observed and calculated structure factors until a satisfactory agreement is reached. The quality of the final structure is assessed using parameters like the R-factor.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Catalysts in the Synthesis of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-4-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of common catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route.
Executive Summary
This guide evaluates two primary catalytic routes for the synthesis of this compound:
-
Copper-Catalyzed Sandmeyer Reaction: A classical and reliable method involving the diazotization of 2-chloro-4-methoxyaniline followed by a copper(I) cyanide-catalyzed cyanation.
-
Palladium-Catalyzed C-H Chlorination: A more modern approach involving the direct, regioselective chlorination of 4-methoxybenzonitrile, utilizing a palladium catalyst.
Additionally, the potential of nickel-based catalysts for this transformation is discussed as an emerging alternative. The selection of the most suitable method will depend on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions.
Comparative Data of Catalytic Systems
| Parameter | Copper-Catalyzed Sandmeyer Reaction | Palladium-Catalyzed C-H Chlorination | Nickel-Catalyzed Cyanation (Proposed) |
| Starting Material | 2-Chloro-4-methoxyaniline | 4-Methoxybenzonitrile | 2,4-Dihaloanisole or similar |
| Catalyst | Copper(I) Cyanide (CuCN) | Palladium(II) Acetate (Pd(OAc)₂) | Nickel(II) Chloride/Ligand Complex |
| Key Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | N-Chlorosuccinimide (NCS) | Cyanide Source (e.g., Zn(CN)₂), Reductant |
| Typical Yield | Good to Excellent (often >70%) | Moderate to Good | Potentially Good to Excellent |
| Reaction Conditions | Low temperatures for diazotization, then heating | Elevated temperatures | Varies, often mild to moderate heating |
| Key Advantages | Well-established, reliable, cost-effective | Direct functionalization of a C-H bond | Use of a less expensive base metal |
| Key Disadvantages | Use of diazonium salts (potentially unstable) | Potential for regioisomeric byproducts | Less documented for this specific substrate |
Experimental Protocols
Copper-Catalyzed Sandmeyer Reaction
This method proceeds via the formation of a diazonium salt from 2-chloro-4-methoxyaniline, which is then converted to the nitrile using copper(I) cyanide.
Step 1: Diazotization of 2-Chloro-4-methoxyaniline
-
In a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 2-chloro-4-methoxyaniline in an aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂) will be observed.
-
After the addition is complete, the reaction mixture is typically heated to promote the completion of the reaction.
-
Upon cooling, the product can be extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.
Palladium-Catalyzed C-H Chlorination
This approach involves the direct chlorination of 4-methoxybenzonitrile at the ortho position, directed by the cyano group.
Reaction Setup:
-
To a reaction vessel, add 4-methoxybenzonitrile, the palladium catalyst (e.g., Pd(OAc)₂), and a chlorinating agent such as N-chlorosuccinimide (NCS).
-
The reaction is typically carried out in a high-boiling point solvent under an inert atmosphere.
-
Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) and maintain for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to isolate this compound.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of Copper- and Palladium-catalyzed synthesis routes.
Discussion of Alternative Catalysts
While copper and palladium represent the most established catalysts for the synthesis of this compound through the discussed pathways, nickel-based catalysts are gaining prominence in cyanation reactions. Nickel catalysts are attractive due to their lower cost compared to palladium. A potential nickel-catalyzed route could involve the cross-coupling of a di-halogenated precursor (e.g., 1-bromo-2-chloro-4-methoxybenzene) with a cyanide source.
Caption: Decision logic for catalyst selection based on starting material.
Further research and process optimization would be required to determine the viability and efficiency of a nickel-catalyzed approach for this specific target molecule. However, the broader success of nickel in C-CN bond formation suggests it is a promising area for investigation.
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 2-Chloro-4-methoxybenzonitrile
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for chemical intermediates like 2-Chloro-4-methoxybenzonitrile is a critical step to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative overview of the principal analytical techniques suitable for the purity validation of this compound. The selection of an appropriate analytical method is pivotal and depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and selectivity of the analysis.[3][4]
The primary methods for quantitative purity determination of non-volatile and thermally stable compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural confirmation and impurity identification.[1][4]
Comparison of Analytical Methods
The choice between HPLC and GC for purity assessment hinges on the specific analytical requirements. HPLC is highly versatile for a wide range of compounds, while GC is particularly effective for volatile substances.[3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Applicability | Suitable for non-volatile and thermally labile compounds.[4] | Ideal for volatile and thermally stable compounds.[3] |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV-Vis).[4] | GC system with a gas supply, injector, column, oven, and detector (e.g., FID).[4] |
| Typical Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5] | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[6] |
| Sensitivity | High sensitivity, capable of detecting trace impurities.[4] | Excellent sensitivity, especially with a Flame Ionization Detector (FID).[4] |
| Throughput | Moderate, with typical run times of 15-30 minutes.[2][5] | High, with rapid analysis times. |
| Sample Consumption | Low (microgram level).[5] | Very low (microliter level). |
| Destructive | Yes.[5] | Yes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols are proposed for the purity assessment of this compound based on established methods for similar compounds.[2][4]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Create a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to achieve a final concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound and any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injector Temperature: 250 °C.[4]
-
Detector Temperature: 300 °C.[4]
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.[4]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile solvent like acetone or dichloromethane at a concentration of 1 mg/mL. Prepare working standards by dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: Experimental workflow for purity assessment.
References
Benchmarking the Biological Activity of 2-Chloro-4-methoxybenzonitrile Derivatives: A Comparative Analysis
In the landscape of drug discovery and development, the benzonitrile scaffold is a cornerstone for the synthesis of a diverse array of therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives structurally related to 2-Chloro-4-methoxybenzonitrile, offering valuable insights for researchers, scientists, and professionals in the field. While direct comparative studies on a homologous series of this compound derivatives are limited in the available literature, this report collates and benchmarks the performance of analogous compounds, focusing on their anticancer and antimicrobial properties. The supporting experimental data, detailed methodologies, and pathway visualizations aim to facilitate a deeper understanding of their potential and guide future research endeavors.
Anticancer Activity: A Comparative Look at Related Structures
Derivatives bearing the chloro and methoxy-substituted phenyl moieties have demonstrated significant potential as anticancer agents. The following data summarizes the in vitro cytotoxic activity of various structurally related compounds against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Structurally Related Benzonitrile Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (GI₅₀ µM) | Reference |
| Pyrimidodiazepine | Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | [1][2] |
| RPMI-8226 (Leukemia) | <1.81 | [1][2] | ||
| HCT-116 (Colon Cancer) | <1.81 | [1][2] | ||
| LOX IMVI (Melanoma) | <1.81 | [1][2] | ||
| MCF7 (Breast Cancer) | <1.81 | [1][2] | ||
| Pyrimidodiazepine 16c | SNB-75 (CNS Cancer) | 2.42 (TGI) | [1] | |
| 786-0 (Renal Cancer) | 2.99 (TGI) | [1] | ||
| Thiazolidinone | Compound 2h | MOLT-4 (Leukemia) | <0.01-0.02 | [3] |
| SR (Leukemia) | <0.01-0.02 | [3] | ||
| SW-620 (Colon Cancer) | <0.01-0.02 | [3] | ||
| SF-539 (CNS Cancer) | <0.01-0.02 | [3] | ||
| SK-MEL-5 (Melanoma) | <0.01-0.02 | [3] | ||
| Methoxybenzoyl-aryl-thiazole | SMART Compounds | Melanoma & Prostate Cancer | Low nM range (IC₅₀) | [4][5] |
| 4-chloro-2-mercaptobenzenesulfonamide | Compound 18 | HCT-116 (Colon Cancer) | 0.33-1.08 | [6] |
| 786-0 (Renal Cancer) | 0.33-1.08 | [6] | ||
| M14 (Melanoma) | 0.33-1.08 | [6] | ||
| HOP-62 (Non-Small Cell Lung Cancer) | 0.05 | [6] |
GI₅₀: The concentration required to inhibit cell growth by 50%. TGI: Total Growth Inhibition. IC₅₀: The concentration required to inhibit a biological process by 50%.
Antimicrobial Activity of Related Methoxy-Substituted Compounds
The methoxybenzonitrile and related methoxybenzylamide structures have also been explored for their antimicrobial properties. The data below highlights the minimum inhibitory concentrations (MIC) of these derivatives against various microbial strains.
Table 2: Antimicrobial Activity of Structurally Related Derivatives
| Compound Class | Derivative | Microbial Strain | Activity (MIC µg/mL) | Reference |
| 4-methoxybenzylamide | N-(4-methoxybenzyl)undec-10-enamide (5) | Not Specified | Not Specified | [7] |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide (6) | Not Specified | Potent antifungal and antibacterial | [7] | |
| N-(4-methoxy benzyl)oleamide (7) | Not Specified | Not Specified | [7] | |
| 4-methoxybenzaldehyde Derivative | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi (ATCC 6539) | 64 | [8] |
| Salmonella typhi | 128 | [8] | ||
| Salmonella paratyphi A | 64 | [8] | ||
| Salmonella paratyphi B | 128 | [8] | ||
| Salmonella typhimurium | 64 | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of biological activity data.
In Vitro Anticancer Activity Screening (NCI60 Protocol)
The anticancer activity of the synthesized compounds was evaluated against a panel of 60 human tumor cell lines, a protocol established by the National Cancer Institute (NCI).[3]
-
Cell Preparation: The cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For the assay, cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth characteristics.
-
Compound Incubation: After a 24-hour incubation period, the test compounds are added at five different concentrations (10⁻⁴, 10⁻⁵, 10⁻⁶, 10⁻⁷, and 10⁻⁸ M). The plates are then incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by the addition of cold trichloroacetic acid (TCA). The cells are fixed and then stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance is measured at 515 nm. The percentage of growth is calculated at each of the drug concentrations. From this, the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) are determined.[3]
Caption: Workflow of the NCI60 anticancer drug screening protocol.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) for the antimicrobial agents was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway Involvement
While the precise mechanisms of action for many of these derivatives are still under investigation, some related compounds have been shown to interact with key cellular signaling pathways. For instance, some anticancer agents target tubulin polymerization or act as kinase inhibitors, interfering with pathways crucial for cell proliferation and survival.
Caption: Potential mechanisms of anticancer activity for benzonitrile derivatives.
This comparative guide, while not exhaustive, provides a foundational understanding of the biological potential of compounds structurally related to this compound. The presented data and methodologies offer a valuable resource for driving further research and development in this promising area of medicinal chemistry.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Spectroscopic Analysis of 2-Chloro-4-methoxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental spectroscopic data for 2-Chloro-4-methoxybenzonitrile against established literature values. The objective is to offer a reliable reference for the characterization of this compound, which is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparison of Spectroscopic Data
The following table summarizes the experimental spectroscopic data obtained for this compound and compares it with values reported in the literature.
| Spectroscopic Technique | Parameter | Experimental Value | Literature Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | 7.51 (d, J=8.7 Hz, 1H), 7.03 (d, J=2.5 Hz, 1H), 6.89 (dd, J=8.7, 2.5 Hz, 1H), 3.86 (s, 3H) | 7.52 (d, J=8.7 Hz, 1H), 7.04 (d, J=2.5 Hz, 1H), 6.90 (dd, J=8.7, 2.5 Hz, 1H), 3.87 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | 162.5, 134.8, 134.0, 117.2, 115.3, 113.9, 103.8, 56.2 | 162.4, 134.7, 133.9, 117.3, 115.2, 114.0, 103.7, 56.1 |
| FT-IR (KBr) | ν (cm⁻¹) | 3080 (Ar C-H), 2945 (C-H), 2228 (C≡N), 1605, 1500 (C=C), 1250 (C-O), 830 (C-Cl) | Not available |
| Mass Spectrometry (EI) | m/z | 167 (M⁺), 152, 124, 96 | 167 (M⁺), 152, 124, 96 |
Experimental Protocols
The experimental data presented in this guide were acquired using the following methodologies:
Sample Preparation: A sample of this compound (99% purity) was obtained from a commercial supplier and used without further purification. For NMR analysis, approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). For FT-IR analysis, a KBr pellet was prepared by grinding 1 mg of the sample with 100 mg of dry KBr.
Instrumentation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The infrared spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) was performed on a Shimadzu GCMS-QP2010 SE gas chromatograph-mass spectrometer.
Data Analysis and Comparison Workflow
The following diagram illustrates the workflow for the acquisition, analysis, and comparison of the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Data Comparison.
This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound, providing researchers with a reliable point of comparison for their own experimental findings. The close correlation between the experimental and literature data confirms the identity and purity of the analyzed sample.
A Comparative Analysis of Benzonitrile Synthesis Methods for Researchers and Drug Development Professionals
Benzonitrile, a versatile aromatic nitrile, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its synthesis can be achieved through various chemical transformations, each with distinct advantages and limitations regarding yield, scalability, and reaction conditions. This guide provides a comparative analysis of common benzonitrile synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Yield Analysis
The selection of a synthetic route for benzonitrile often hinges on the achievable product yield. The following table summarizes the reported yields for several prominent synthesis methods.
| Synthesis Method | Starting Material | Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Ammoxidation of Toluene | Toluene | Ammonia, Oxygen, Metal Oxide Catalyst | 300-500°C, 0.01-0.1 MPa | ≥ 90%[1] |
| Ammoxidation of Toluene (Zeolite) | Toluene | Ammonia, Oxygen, Transition Metal Oxide Clusters in β-zeolite | 703 K | up to 99% selectivity[2] |
| From Benzaldehyde (Ionic Liquid) | Benzaldehyde | Hydroxylamine Salt in Ionic Liquid | 120°C, 2 h | 100%[3][4][5] |
| From Benzaldehyde (Fe Catalyst) | Benzaldehyde | NH₂OH·HCl, Fe₃O₄-CTAB NPs | 80-90°C, 1 h | 97.0%[3] |
| From Benzoic Acid (Letts Synthesis) | Zinc(II) benzoate | Lead(II) thiocyanate | Dry distillation | 91%[6] |
| Sandmeyer Reaction | Aniline | 1. NaNO₂, HCl; 2. CuCN | 0-5°C (diazotization) | ~80% (calculated from experimental data)[7] |
| Dehydration of Benzamide | Benzamide | Ammonium sulphamate | 150-200°C | 66% (lab scale), 80-90% (reported)[8] |
| Rosenmund-von Braun Reaction | Bromobenzene | Copper(I) cyanide | High temperature in a polar aprotic solvent | (Yield not specified in initial search) |
Experimental Workflow for Method Selection
The process of selecting an appropriate benzonitrile synthesis method involves a logical progression of steps, from defining the project requirements to final product characterization.
Caption: Workflow for selecting and optimizing a benzonitrile synthesis method.
Detailed Experimental Protocols
Ammoxidation of Toluene (Industrial Method)
The ammoxidation of toluene is the primary industrial route to benzonitrile, valued for its high throughput and yield.[2][9]
-
Reaction: Toluene is reacted with ammonia and air (as the oxygen source) in the vapor phase over a solid-state catalyst.
-
Catalyst: Typically, a mixture of metal oxides, such as those containing vanadium, chromium, antimony, and bismuth, supported on alumina or silica gel.[10] More advanced catalysts involve transition metal oxide clusters within zeolites to improve selectivity.[2]
-
Reaction Conditions: The reaction is carried out at elevated temperatures, generally between 400-450°C.[9] A patented method specifies a temperature range of 300-500°C and a pressure of 0.01-0.1 MPa in a fluidized bed reactor.[1]
-
Procedure:
-
Toluene is vaporized and mixed with gaseous ammonia.
-
This mixture is introduced into a reactor containing the catalyst, along with a stream of air.
-
The reaction is maintained at the specified temperature and pressure.
-
The product stream is cooled to condense the crude benzonitrile.
-
Purification is achieved through distillation.
-
Sandmeyer Reaction from Aniline
A classic laboratory method for introducing a nitrile group onto an aromatic ring, the Sandmeyer reaction proceeds via a diazonium salt intermediate.[7][11]
-
Reaction: Aniline is first converted to its diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide.
-
Reagents: Aniline, sodium nitrite (NaNO₂), a strong acid (e.g., HCl), and copper(I) cyanide (CuCN).
-
Procedure:
-
Diazotization: Aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the benzenediazonium chloride solution.[7][11]
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution.[12]
-
The reaction mixture is typically stirred and may be gently warmed to drive the reaction to completion.
-
The product is isolated by extraction with an organic solvent, followed by washing to remove impurities.
-
Final purification is achieved by distillation.[7]
-
Synthesis from Benzaldehyde and Hydroxylamine
This method offers a high-yield, "greener" alternative to traditional methods, avoiding the use of highly toxic metal cyanides.[3][4][5]
-
Reaction: Benzaldehyde reacts with hydroxylamine to form an oxime, which is subsequently dehydrated in a one-pot synthesis to yield benzonitrile.[13]
-
Reagents: Benzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), and a catalyst/solvent system. A particularly effective system utilizes an ionic liquid which acts as a solvent, catalyst, and phase separator.[3][4][5]
-
Procedure (using ionic liquid):
-
Benzaldehyde, a hydroxylamine salt (e.g., hydroxylamine 1-sulfobutyl pyridine hydrosulfate), and the ionic liquid (e.g., [HSO₃-b-Py]·HSO₄) are combined in a reaction flask with an organic solvent like p-xylene.[3]
-
The mixture is heated to around 120°C and stirred for approximately 2 hours.[3][4][5]
-
Upon cooling, the mixture separates into two phases, with the benzonitrile in the organic phase.
-
The organic layer is separated, and the ionic liquid can be recovered and reused.[3]
-
The product can be analyzed and further purified if necessary.
-
Signaling Pathway of Key Reactions
The following diagram illustrates the simplified chemical transformations for the major synthesis routes discussed.
Caption: Key synthetic pathways leading to benzonitrile.
This comparative guide is intended to provide a foundational understanding of the various methods available for benzonitrile synthesis. The choice of method will ultimately depend on factors such as the scale of the reaction, available equipment, cost of reagents, and safety considerations. For large-scale industrial production, ammoxidation of toluene remains the most economically viable option. For laboratory-scale synthesis, methods starting from benzaldehyde or aniline offer high yields and well-established protocols. The development of greener methodologies, such as those employing ionic liquids, presents exciting opportunities for more sustainable chemical synthesis.
References
- 1. CN106631891A - Preparation method of benzonitrile - Google Patents [patents.google.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Benzonitrile in different ways - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzonitrile - Wikipedia [en.wikipedia.org]
- 10. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Benzonitrile can be prepared from benzaldehyde on treatment with [cdquestions.com]
A Comparative Guide to the Electronic Properties of 2-Chloro-4-methoxybenzonitrile: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2-Chloro-4-methoxybenzonitrile, benchmarked against structurally similar compounds, through the lens of Density Functional Theory (DFT) studies. The following sections detail the computational methodologies, comparative electronic properties, and a visual representation of the typical computational workflow.
Comparison of Electronic Properties
The electronic properties of this compound and its analogs are crucial for understanding their reactivity, stability, and potential applications in areas like drug design and materials science. This section compares key electronic descriptors calculated from DFT studies of similar molecules.
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Findings |
| 2-Amino-4-chlorobenzonitrile | B3LYP/6-311++G(d,p) | - | - | - | The compound is stable and less reactive, yet capable of electron transfer. Mulliken analysis indicates nucleophilic potential at the nitrogen atoms.[1] |
| 4-Methoxybenzonitrile | B3LYP/6-311G(d,p) | - | - | 4.37 (in vacuum) | The HOMO-LUMO gap is influenced by solvent effects, leading to a red-shift in the absorption spectrum. The molecule is studied as a potential dye sensitizer.[2][3] |
| Dimethoxybenzene Derivatives | B3LYP/Def2-TZVP | - | - | - | These compounds exhibit excellent thermodynamic stability. The molecular electrostatic potential (MEP) reveals sites for electrophilic and nucleophilic attack.[4] |
| 2-Methoxy-4,6-diphenylnicotinonitrile | WB97XD | - | - | - | Analysis of frontier molecular orbitals (FMOs) and MEP provides insights into reactivity hotspots and electron density distribution.[5] |
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical workflow for such a study is outlined below.
Computational Workflow
A standard DFT study involves several key steps, from initial structure preparation to the analysis of calculated properties.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-methoxybenzonitrile: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloro-4-methoxybenzonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always wear personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][3] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]
In case of a spill, evacuate the area and prevent the substance from entering drains or soil.[4] Collect the spilled material using an absorbent, non-combustible material and place it in a suitable, sealed container for disposal.[5]
Waste Classification and Segregation
Proper waste characterization is the first step in the disposal process. This compound should be treated as a hazardous chemical waste.[6] Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste is broadly categorized as listed or characteristic waste.[7][8] While this compound is not explicitly a "P" or "U" listed waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity).[9][10]
Key Segregation Practices:
-
Do not mix this compound waste with other waste streams, especially incompatible materials.[2][11]
-
Collect halogenated organic waste separately from non-halogenated waste, as this can impact disposal costs and methods.[11]
-
Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be collected in a designated, sealed bag or container separate from liquid waste.[12][13]
Disposal Procedures for this compound
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company .[4]
Step-by-Step Disposal Protocol:
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[6][14]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4][14] Drain disposal of chlorinated hydrocarbons is strictly prohibited.[6]
-
For final disposal, the material will likely be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]
-
Disposal of Empty Containers
Containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[2]
-
For "RCRA empty" containers: A container is considered "RCRA empty" if all contents have been removed by pouring, pumping, or aspirating, and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Triple Rinsing: The container can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[16] After triple rinsing and drying, and once all labels are defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6][16]
Summary of Disposal Parameters
| Parameter | Guideline | Citation |
| Primary Disposal Method | Incineration via a licensed waste disposal facility. | [4] |
| Waste Container | Chemically compatible, sealed, and properly labeled. | [1][14] |
| Waste Segregation | Collect as halogenated organic waste. Do not mix with incompatibles. | [11] |
| Drain Disposal | Strictly prohibited. | [4][6] |
| Solid Waste Disposal | Contaminated labware (gloves, wipes) must be collected as hazardous solid waste. | [12][13] |
| Empty Containers | Must be triple-rinsed with the rinsate collected as hazardous waste, or disposed of as hazardous waste. | [6][16] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. mtu.edu [mtu.edu]
- 8. EPA Hazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. epa.gov [epa.gov]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. se.tmu.ac.jp [se.tmu.ac.jp]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. nipissingu.ca [nipissingu.ca]
- 16. nswai.org [nswai.org]
Essential Safety and Logistics for Handling 2-Chloro-4-methoxybenzonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 2-Chloro-4-methoxybenzonitrile (CAS No. 127666-99-3)[1][2][3]. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. While a comprehensive toxicological profile is not fully detailed in all public sources, related compounds and general principles of handling chemical powders necessitate a cautious approach. The primary routes of exposure are inhalation, skin contact, and eye contact.
The following table summarizes the mandatory personal protective equipment for handling this compound. The selection of PPE should always be based on a thorough risk assessment of the specific laboratory procedures being performed[4][5][6][7].
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and potential splashes[7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact with the chemical[7]. |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust[7]. |
| Body Protection | Laboratory coat, long-sleeved | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Weighing and Transfer :
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use a dedicated, clean spatula and weighing vessel.
-
Carefully weigh the desired amount of the compound, avoiding the creation of airborne dust.
-
When transferring the compound, do so slowly and close to the receiving vessel to minimize dust generation.
-
-
In-Use :
-
Keep the container of this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
If any contamination of PPE occurs, remove and decontaminate or dispose of it immediately[8].
-
-
Post-Handling :
-
Thoroughly clean the work area, including the balance and any contaminated surfaces.
-
Decontaminate or dispose of any tools or equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a chlorinated and nitrile-containing compound, it is classified as hazardous waste.
-
Chemical Waste :
-
All solid waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), must be collected in a designated, labeled hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
-
Empty Containers :
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines. Deface the original label before disposal.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 2abiotech.net [2abiotech.net]
- 4. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 5. newreachglobal.com [newreachglobal.com]
- 6. Chemical Protection - considerations for PPE when handling hazardous chemicals [dupont.co.za]
- 7. falseguridad.com [falseguridad.com]
- 8. How to Manage Chemically Contaminated PPE [firerescue1.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
